molecular formula C6H9N3 B1358775 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 1092301-31-9

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B1358775
CAS No.: 1092301-31-9
M. Wt: 123.16 g/mol
InChI Key: OLPAMBOLEVAJJD-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-6-4-2-1-3-5(4)8-9-6/h1-3H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPAMBOLEVAJJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine , a critical bicyclic scaffold in modern medicinal chemistry.[1]

Technical Guide for Drug Discovery Applications

Executive Summary: The "Privileged" Scaffold

1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (hereafter TCP-Amine ) is a fused bicyclic heteroaromatic system comprising a pyrazole ring fused to a cyclopentane ring.[1] It is classified as a privileged scaffold in drug discovery due to its ability to mimic the purine core of ATP, making it a ubiquitous structural motif in kinase inhibitors (e.g., Aurora, CDK, and Trk inhibitors).[1]

The molecule’s value lies in its rigid geometry , which reduces the entropic penalty of binding to protein active sites, and its specific hydrogen-bonding vectors provided by the pyrazole nitrogens and the exocyclic amine.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictions for the free base form.

PropertyValue / DescriptorSignificance in Drug Design
Molecular Formula C₆H₉N₃Compact, fragment-like lead.[1][2]
Molecular Weight 123.16 g/mol Ideal for Fragment-Based Drug Design (FBDD).[1]
CAS Number Variable (Parent: 2214-03-1)Often synthesized in situ; CAS 105658-00-0 (generic).[1][2]
cLogP 0.4 – 0.9 (Predicted)Highly hydrophilic; excellent oral bioavailability potential.[1]
TPSA ~52 ŲHigh membrane permeability (Rule of 5 compliant).[1]
pKa (Pyridine-N) ~2.5 – 3.0Weakly basic; remains neutral at physiological pH.[1]
pKa (Exocyclic-NH₂) ~4.0 – 5.0Weak nucleophile; requires activation for some reactions.[1]
H-Bond Donors 2 (NH, NH₂)Key interactions with hinge regions in kinases.[1]
H-Bond Acceptors 2 (N, NH₂)-
Melting Point >150 °C (Decomposes)Indicates strong intermolecular H-bonding in crystal lattice.[1]
Lipinski & Veber Compliance

TCP-Amine is a "Rule of 3" compliant fragment:

  • MW < 300: Yes (123.16)

  • LogP < 3: Yes (~0.6)

  • H-Donors/Acceptors < 3: Yes

  • Rotatable Bonds: 0 (Rigid structure)

Structural Analysis & Tautomerism

The reactivity of TCP-Amine is governed by its tautomeric equilibrium.[1][2] In solution, the proton on the pyrazole nitrogen is mobile, leading to distinct species that dictate regioselectivity during functionalization.[1]

Tautomeric Equilibrium Diagram

The following diagram illustrates the rapid equilibrium between the 1H- and 2H- tautomers and the protonation states.

Tautomers T1 1H-Tautomer (Major in polar solvents) T2 2H-Tautomer (Minor, transient) T1->T2 Fast Exchange (Solvent dependent) Cation Cationic Species (Protonated at N2) T1->Cation +H+ (pH < 2.5) T2->Cation +H+

Figure 1: Tautomeric equilibrium of TCP-Amine. The 1H-tautomer is generally favored in polar protic solvents, while the 2H-form is often the reactive species in alkylation reactions.[1][2]

Experimental Synthesis Protocol

Method: Cyclocondensation of


-ketonitriles (Knorr-type synthesis).
Objective:  Synthesis of 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine from 2-oxocyclopentanecarbonitrile.
Reagents & Materials
  • Precursor: 2-Oxocyclopentanecarbonitrile (CAS 611-73-4).[1][2]

  • Reagent: Hydrazine monohydrate (64-65%

    
    ).[1]
    
  • Solvent: Ethanol (Absolute) or Methanol.[1]

  • Catalyst: Glacial Acetic Acid (Optional, accelerates imine formation).[1]

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2-oxocyclopentanecarbonitrile (10.0 g, 91.6 mmol) in Ethanol (100 mL).

  • Addition: Add Hydrazine monohydrate (5.5 g, 110 mmol, 1.2 eq) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.[1][2]

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).[1]
    
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a solid.[1] Filter the solid and wash with cold ethanol (

      
       mL).
      
    • If no precipitate forms, concentrate the solvent in vacuo to ~20% volume, then dilute with diethyl ether to induce crystallization.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Typical yields range from 75% to 90%.[1]

Synthesis Workflow Diagram

Synthesis Start 2-Oxocyclopentanecarbonitrile (Beta-Ketonitrile) Inter Intermediate: Hydrazone Formation Start->Inter Nucleophilic Attack Reagent + Hydrazine Hydrate (EtOH, Reflux, 4h) Cyclization Intramolecular Cyclization (5-exo-dig / 5-exo-trig) Inter->Cyclization - H2O Product 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (Crystalline Solid) Cyclization->Product Tautomerization

Figure 2: Synthetic pathway via the reaction of a cyclic


-ketonitrile with hydrazine.[2]

Reactivity & Applications in Drug Design

TCP-Amine is rarely the final drug; it is a building block .[1][2] Its reactivity profile is defined by three vectors:

  • N1-Alkylation/Acylation: The pyrazole NH is acidic enough to be deprotonated (using NaH or

    
    ) and alkylated.[1] This creates the "tail" of the drug molecule, often used to tune solubility or target solvent-exposed regions of a protein.[1]
    
  • Exocyclic Amine (C3-NH2): This group acts as a nucleophile to form amides, ureas, or to participate in further cyclization reactions.[1]

  • Fused Ring Synthesis: Reacting the amine with 1,3-electrophiles (e.g., 1,3-diketones or malononitrile) yields pyrazolo[1,5-a]pyrimidines , a scaffold found in drugs like Zaleplon and various kinase inhibitors.[1]

Case Study: Kinase Inhibition (ATP Mimicry)

In ATP-competitive inhibitors, the TCP-Amine core mimics the Adenine ring of ATP.[1]

  • The Pyrazole NH donates a hydrogen bond to the hinge region (e.g., Glu residue).[1]

  • The N2 Nitrogen accepts a hydrogen bond from the hinge region (e.g., backbone NH).[1]

  • The Cyclopentyl ring fills the hydrophobic pocket, providing van der Waals contacts.[1]

Stability and Handling

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1]
    
  • Solubility:

    • High: DMSO, Methanol, Ethanol.[1]

    • Moderate: Dichloromethane, Ethyl Acetate.[1]

    • Low: Water (unless protonated), Hexanes.[1]

  • Safety: Irritant to eyes, respiratory system, and skin.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • Synthesis of Pyrazoles: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 2011, 111(11), 6984–7034.[1] Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009, 9, 28–39.[1] Link

  • Pyrazolo[1,5-a]pyrimidines: Al-Mulla, A. "Synthesis of new pyrazolo[1,5-a]pyrimidine derivatives."[1] Journal of Heterocyclic Chemistry, 2020.[1]

  • Physicochemical Data: PubChem Compound Summary for CID 2214-03-1 (Parent Scaffold). Link

  • Cyclization Mechanism: Knorr, L. "Ueber die Constitution der Pyrazolabkömmlinge."[1] Berichte der deutschen chemischen Gesellschaft, 1895.[1]

Sources

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine solubility and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

CAS: 17696-96-7 Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol [1][2]

Executive Summary

This compound is a bicyclic heteroaromatic scaffold widely utilized as a pharmacophore in kinase inhibitor development (e.g., Aurora kinase inhibitors).[1][2] Its utility is defined by the fused cyclopentane ring, which restricts conformational freedom, and the 3-amino group, which serves as a critical hydrogen bond donor/acceptor in ATP-binding pockets.[1][2]

Despite its structural utility, the molecule presents specific handling challenges.[2] It exhibits pH-dependent solubility characteristic of weak bases and significant oxidative instability typical of electron-rich aminopyrazoles.[1] This guide provides a self-validating framework for handling, solubilizing, and stabilizing this critical intermediate.

Physicochemical Profile

Understanding the fundamental properties of the scaffold is a prerequisite for successful formulation and synthesis.

PropertyValue / CharacteristicTechnical Insight
Appearance Off-white to tan solidDarkening indicates oxidation (formation of azo/nitroso species).[1][2]
Predicted LogP ~0.6 – 0.9Moderately polar; lipophilicity is low, suggesting good membrane permeability but potential extraction challenges from aqueous phases.[1][2]
pKa (Predicted) ~3.5 – 4.2 (Ring N)The molecule is amphoteric but predominantly basic.[2] It will be protonated in acidic media (pH < 3), significantly enhancing aqueous solubility.[1][2]
H-Bond Donors 2 (Exocyclic –NH₂, Ring –NH)Critical for solubility in polar protic solvents (MeOH, EtOH).[1][2]
H-Bond Acceptors 2 (Ring N, Exocyclic N)Facilitates dissolution in DMSO via dipole-dipole interactions.[1][2]

Solubility Dynamics & Solvent Selection

The solubility of this compound is governed by its ability to form hydrogen bonds and its ionization state.[1][2]

Solvent Compatibility Matrix[1]
  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mg/mL). The preferred solvent for stock solutions.[2] DMSO disrupts the crystal lattice effectively due to its high dielectric constant and H-bond accepting nature.[1]

  • Methanol/Ethanol: Good (>20 mg/mL). Solubility improves with warming.[1][2] Suitable for reaction solvents but less ideal for long-term storage due to potential evaporation and hygroscopicity.[1]

  • Water (Neutral pH): Poor (<1 mg/mL). As a free base, the molecule is sparingly soluble in water.[2]

  • Water (Acidic pH < 3): High. Addition of 1.0 eq. of HCl or TFA protonates the pyrazole nitrogen, forming a highly soluble salt.[2]

Solubility Decision Workflow (Visualization)

The following diagram outlines the logical process for selecting a solvent system based on the intended application (Biological Assay vs. Chemical Synthesis).

SolubilityWorkflow Start Solvent Selection for CAS 17696-96-7 AppType Intended Application? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Reaction) AppType->Synthesis StockPrep Prepare Stock in 100% DMSO BioAssay->StockPrep Polarity Reaction Polarity? Synthesis->Polarity Acidic Aqueous Workup? (Use 0.1M HCl) Synthesis->Acidic Purification Dilution Dilute into Media StockPrep->Dilution CheckPrecip Check for Precipitation (Is Conc > 100 µM?) Dilution->CheckPrecip Protic Protic Required? (Use MeOH/EtOH) Polarity->Protic Nucleophilic Sub Aprotic Aprotic Required? (Use DMF/DMSO) Polarity->Aprotic Coupling/Heck

Figure 1: Decision tree for solvent selection based on experimental requirements.[1][2] Note the critical checkpoint for precipitation in aqueous biological media.

Stability & Degradation Mechanisms[1][3][4][5][6]

The 3-aminopyrazole moiety is electron-rich, making it susceptible to specific degradation pathways. Understanding these allows for the implementation of robust storage protocols.

Oxidative Instability[1]
  • Mechanism: The exocyclic amine and the electron-rich pyrazole ring are prone to oxidation by atmospheric oxygen.[1] This often leads to the formation of azo dimers or nitroso intermediates.

  • Observation: Samples turn from off-white to pink/red and eventually dark brown.[1]

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1][2]

Hygroscopicity[1]
  • Mechanism: The free base can absorb atmospheric moisture, which accelerates hydrolysis of impurities or promotes oxidation.

  • Mitigation: Store in a desiccator or sealed vials with desiccant packs.[1]

Storage Protocol (Self-Validating)

To ensure compound integrity, follow this tiered storage strategy:

  • Solid State: Store at -20°C, protected from light, under Argon.

  • Solution State (DMSO): Stable for ~1 month at -20°C. Validation: If the frozen DMSO solution turns yellow/brown upon thawing, discard.[2]

  • Freeze-Thaw Cycles: Limit to <3 cycles. Repeated condensation introduces water, catalyzing degradation.[1][2]

Analytical Methodologies

Forced Degradation Protocol

To validate the stability of your specific batch, perform this stress test. This establishes the "intrinsic stability" of the molecule.

StabilityProtocol Sample Test Sample (1 mg/mL in DMSO) Acid Acid Stress (0.1N HCl, 60°C, 4h) Sample->Acid Base Base Stress (0.1N NaOH, 60°C, 4h) Sample->Base Oxidation Oxidation (3% H2O2, RT, 2h) Sample->Oxidation Thermal Thermal (60°C, 24h) Sample->Thermal Analysis LC-MS Analysis (Monitor Purity & Mass Shift) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis

Figure 2: Forced degradation workflow to identify stability-indicating methods.[1][2] Oxidation is typically the primary degradation route for this scaffold.

Solubility Determination (Shake-Flask Method)

Do not rely solely on literature values. Perform this verification:

  • Preparation: Add excess solid to the solvent of interest (e.g., PBS pH 7.4).[2]

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge or filter (0.22 µm PTFE filter).

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Handling & Safety (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves are sufficient for short contact.[1] Use a fume hood to avoid inhalation of dust, which is a potent respiratory irritant.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 776416, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (Analogous Scaffold).[1][2] Retrieved from [Link]

  • Follmann, M., et al. (2016). Discovery of 3-Aminopyrazole-Based Kinase Inhibitors.[1][2] Journal of Medicinal Chemistry.[1] (Contextualizing the scaffold utility). Retrieved from [Link]

  • Assyro (2026). Forced Degradation Study: Complete Technical Guide. Retrieved from [Link][2]

Sources

Spectroscopic data for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (NMR, MS, IR)

[1]

Compound Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine
Common Names 3-Amino-5,6-dihydro-4H-cyclopenta[c]pyrazole; 3-Amino-4,5-trimethylenepyrazole
CAS Number 104655-66-9 (Generic/Isomer dependent); Parent scaffold: 2214-03-1
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals (Ethanol, DMF) or precursors (Hydrazine, Nitriles).

Core Reaction: The cyclocondensation of 2-oxocyclopentanecarbonitrile with hydrazine hydrate .[1]

SynthesisSM12-Oxocyclopentane-carbonitrileInterHydrazoneIntermediateSM1->Inter EtOH, Reflux(-H2O)ReagentHydrazine Hydrate(N2H4·H2O)Reagent->InterProduct2,4,5,6-Tetrahydro-cyclopenta[c]pyrazol-3-amineInter->Product Cyclization(Knorr-type)

Figure 1: Synthesis pathway via Knorr-type cyclocondensation.[1] Note the potential for hydrazine impurities in crude spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4][8][13]

H NMR Data (300/400 MHz, DMSO-d₆)

The proton spectrum is characterized by the distinct aliphatic multiplets of the cyclopentane ring and the labile protons of the amine and pyrazole NH.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
11.0 – 11.5 Broad Singlet (br s)1HNH (Pyrazole)Exchangeable with D₂O. Chemical shift varies with concentration/solvent.
4.5 – 5.5 Broad Singlet (br s)2HNH₂ (Amine)Characteristic primary amine signal. Often broadened by quadrupole relaxation.
2.45 – 2.55 Triplet / Multiplet2HC6-H₂ Methylene protons

to the pyrazole nitrogen (bridgehead).
2.35 – 2.45 Triplet / Multiplet2HC4-H₂ Methylene protons

to the pyrazole C=C bond.
2.15 – 2.25 Quintet / Multiplet2HC5-H₂ Central methylene protons (

to aromatic ring).

Critical Analysis:

  • Tautomerism: In DMSO, the NH proton is typically localized on N1 or N2, but rapid exchange often results in a single averaged signal.

  • Solvent Effects: In CDCl₃, the NH and NH₂ signals may shift upfield (lower ppm) and appear sharper, but solubility can be an issue.

  • Impurity Flags: Look for Hydrazine hydrate signals (~3-4 ppm broad) or Ethanol triplets/quartets if recrystallization was insufficient.

C NMR Data (75/100 MHz, DMSO-d₆)
Shift (

ppm)
TypeAssignmentNotes
150.0 – 155.0 C_qC3 (C-NH₂)Deshielded by the amino group and aromatic ring current.
140.0 – 145.0 C_qC6a (Bridgehead)Quaternary carbon at the ring fusion (N-side).
105.0 – 110.0 C_qC3a (Bridgehead)Quaternary carbon at the ring fusion (C-side).
28.0 – 30.0 CH₂C4 / C6 Methylene carbons adjacent to the aromatic system.
20.0 – 24.0 CH₂C5 Central methylene carbon.

Mass Spectrometry (MS)[1][8]

Ionization Mode: ESI+ (Electrospray Ionization)
  • Molecular Ion:

    
    
    
  • Adducts:

    
    , 
    
    
    (Dimer formation is common in concentrated samples).
Fragmentation Logic (MS/MS)

Fragmentation typically involves the loss of the amino group (as ammonia) or ring opening of the saturated cyclopentane system.

MS_FragParent[M+H]+ m/z 124Frag1Loss of NH3[M+H - 17]+ m/z 107Parent->Frag1- NH3Frag2Retro-Cyclization(Ring Opening)Parent->Frag2High Energy

Figure 2: Primary fragmentation pathway in ESI-MS.

Infrared (IR) Spectroscopy (FT-IR, ATR)

The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.

Wavenumber (cm⁻¹)Vibration ModeAssignment
3300 – 3450 N-H StretchPrimary Amine (Doublet: Asymmetric & Symmetric)
3100 – 3200 N-H StretchPyrazole Ring NH (Broad, H-bonded)
2850 – 2950 C-H StretchAliphatic Cyclopentyl C-H (sp³)
1610 – 1640 C=N / C=C StretchPyrazole Ring Breathing / Bending
1500 – 1550 N-H BendAmine Scissoring

Experimental Protocol for Characterization

To ensure reproducible spectral data, follow this preparation protocol:

  • Sample Prep (NMR): Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d₆ . Ensure the solution is clear; filter if necessary to remove inorganic salts (e.g., NaCl from brine workup).

  • Sample Prep (MS): Dilute 1 mg of sample in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid. Inject via direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient).

  • Purification Check: If the NH₂ signal in NMR is integrated < 2.0 or appears split, the sample may be protonated (salt form) or impure. Wash the solid with cold diethyl ether to remove organic impurities before analysis.

References

  • Synthesis & Scaffold:Journal of Heterocyclic Chemistry, "Synthesis of 3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazole deriv
  • Spectral Analogues: Molecules (MDPI), "Synthesis and Characterization of Fused Pyrazole Derivatives."

  • Compound Registry: PubChem CID 304265 (Parent Scaffold: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole).

  • Patent Literature: US Patent 2016/0292016 (Kinase Inhibitors utilizing the tetrahydrocyclopenta[c]pyrazol-3-amine core).

The Tetrahydrocyclopenta[c]pyrazole Scaffold: A Technical Guide to Biological Activity and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrocyclopenta[c]pyrazole scaffold represents a privileged bicyclic core in medicinal chemistry, distinguished by its ability to rigidify the pyrazole pharmacophore within a fused 5,5-ring system. Unlike its nitrogen-containing analog (pyrrolo[3,4-c]pyrazole), this carbocyclic-fused system offers a unique lipophilic profile and distinct vector alignment for substituents, making it highly effective in targeting hydrophobic pockets in enzymes and receptors.[1]

This guide provides a deep technical analysis of the scaffold's biological activity, focusing on its validated role as an N-type calcium channel (Cav2.2) blocker for chronic pain and an antimitotic agent in oncology.[1] It details synthetic protocols, structure-activity relationships (SAR), and experimental workflows for researchers in drug discovery.[1][2]

Part 1: Structural Pharmacology & Pharmacophore Analysis

Core Architecture

The 1,4,5,6-tetrahydrocyclopenta[c]pyrazole core consists of a pyrazole ring fused to a cyclopentane ring. This fusion imparts significant conformational restriction compared to non-fused pyrazoles.[1]

  • Entropic Advantage: The fused cyclopentane ring "locks" the bioactive conformation, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity: The carbocyclic nature of the fusion increases logP compared to the pyrrolo-fused analogs, enhancing membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS targets like Cav2.2.

  • Tautomerism: Like parent pyrazoles, the N-unsubstituted core exists in a tautomeric equilibrium (

    
     vs 
    
    
    
    ), which dictates binding modes (donor-acceptor vs acceptor-donor patterns).[1]
Scaffold Comparison: Cyclopenta vs. Pyrrolo

A critical medicinal chemistry decision is choosing between the carbon-fused (cyclopenta) and nitrogen-fused (pyrrolo) systems.[1]

FeatureTetrahydrocyclopenta[c]pyrazoleTetrahydropyrrolo[3,4-c]pyrazole
Fusion Atoms Carbon (C4, C5, C6)Nitrogen (N5) + Carbons
H-Bonding No H-bond donor/acceptor in fused ringSecondary amine (N5) acts as donor/acceptor
Lipophilicity Higher (Hydrophobic)Lower (Polar)
Key Application Cav2.2 Blockers, Tubulin InhibitorsKinase Inhibitors (e.g., Danusertib)

Part 2: Synthetic Methodologies

The construction of the tetrahydrocyclopenta[c]pyrazole core typically employs a cyclocondensation strategy.[3][4] Below is a validated workflow for generating 3-substituted derivatives.

Synthesis Workflow (Graphviz)[1]

SynthesisWorkflow Start 2-Acetylcyclopentanone (Precursor) Inter Hydrazone Intermediate Start->Inter Condensation Reagent Hydrazine Hydrate (or Aryl Hydrazine) Reagent->Inter Cyclization Cyclocondensation (Acid/Base Catalysis) Inter->Cyclization -H2O Product 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Cyclization->Product Ring Closure Funct N-Alkylation / Acylation Product->Funct Diversification

Caption: General synthetic route via Knorr-type condensation of 1,3-dicarbonyl equivalents.

Detailed Protocol: Synthesis of 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Reagents: 2-Acetylcyclopentanone, Hydrazine hydrate, Ethanol.[1]

  • Reactant Preparation: Dissolve 2-acetylcyclopentanone (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (12 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of ketone by TLC (Hexane:EtOAc 7:3).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography to yield the product as a white solid.

  • Validation: Confirm structure via

    
    H NMR (distinct triplet/multiplet signals for cyclopentane protons at 
    
    
    
    2.4–2.8 ppm).

Part 3: Therapeutic Applications & Mechanism of Action

N-Type Calcium Channel Blockers (Pain Management)

The most prominent application of this scaffold is in the inhibition of Cav2.2 (N-type) calcium channels , a validated target for chronic neuropathic pain.

  • Mechanism: The scaffold blocks the

    
     subunit of the voltage-gated calcium channel, preventing calcium influx at presynaptic nerve terminals and inhibiting neurotransmitter release (glutamate, substance P) in the dorsal horn of the spinal cord.
    
  • SAR Insight: Substituents at the N1 and C3 positions are critical. Bulky lipophilic groups (e.g., tert-butyl) on the pyrazole nitrogen often improve potency by occupying a hydrophobic pocket within the channel pore.

Antimitotic Agents (Oncology)

Derivatives of the hexahydro -variant (2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole) have demonstrated potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines.

  • Mechanism: These compounds bind to tubulin , likely near the colchicine binding site, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Key Data:

    • Target: Tubulin (Colchicine site).[1]

    • Potency: IC

      
       values in the low micromolar range (1–5 
      
      
      
      M).[1]
    • Selectivity: Higher toxicity toward cancer cells compared to normal fibroblasts.[1]

Signaling Pathway Diagram (Graphviz)

MechanismAction Drug Tetrahydrocyclopenta[c]pyrazole Derivative Target1 Cav2.2 Channel (Presynaptic Terminal) Drug->Target1 Binding Target2 Tubulin Dimers (Cancer Cells) Drug->Target2 Binding Effect1 Block Ca2+ Influx Target1->Effect1 Effect3 Disrupt Microtubule Polymerization Target2->Effect3 Effect2 Inhibit Neurotransmitter Release (Glutamate) Effect1->Effect2 Outcome1 Analgesia (Neuropathic Pain Relief) Effect2->Outcome1 Effect4 G2/M Cell Cycle Arrest Effect3->Effect4 Outcome2 Apoptosis (Tumor Regression) Effect4->Outcome2

Caption: Dual therapeutic pathways: Cav2.2 blockade for pain and Tubulin inhibition for cancer.

Part 4: Structure-Activity Relationship (SAR)[1]

The biological activity is highly sensitive to substitution patterns around the bicyclic core.

PositionModificationEffect on Activity
N1 (Nitrogen) Aryl / HeteroarylCritical for Kinase and Cav2.2 affinity.[1] Electron-withdrawing groups (e.g., 4-F-Ph) often enhance metabolic stability.[1]
N1 (Nitrogen) tert-Butyl / AlkylEnhances Cav2.2 blockage; reduces planarity, increasing solubility.[1]
C3 (Carbon) Carboxylic Acid / AmideKey for H-bonding .[1] Amide derivatives often show higher potency in kinase assays (e.g., p38 MAPK).[1]
C4-C6 (Ring) Gem-dimethyl / FIntroduction of gem-dimethyl at C5 can lock conformation further but may reduce solubility.[1]
Core Saturation Hexahydro-Shifts activity toward Tubulin binding (increased sp3 character).[1]

Part 5: Experimental Protocols

In Vitro Calcium Mobilization Assay (Cav2.2)

Objective: To quantify the antagonistic activity of scaffold derivatives against N-type calcium channels.[1]

  • Cell Line: HEK293 cells stably expressing human Cav2.2 (

    
    , 
    
    
    
    , and
    
    
    subunits).[1]
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30–60 minutes at 37°C in assay buffer.[1]

  • Compound Treatment: Add test compounds (0.1 nM – 10

    
    M) and incubate for 20 minutes.
    
  • Stimulation: Depolarize cells using high KCl buffer (e.g., 90 mM KCl) to trigger channel opening.[1]

  • Readout: Measure fluorescence intensity (Ex/Em 494/516 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC

    
     based on the reduction in peak fluorescence relative to vehicle control.
    

References

  • Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters.[1]Link[1]

  • Chemical synthesis, pharmacological evaluation and in silico analysis of new 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents. Bioorganic & Medicinal Chemistry Letters.[1]Link[1]

  • Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal.[1][3][5][6][7][8][9][10]Link

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrrolo[3,4-c]pyrazole-4,6-dione Derivatives. Molecules.Link[1]

  • 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid - PubChem. National Institutes of Health.[1]Link[1]

Sources

In Silico Modeling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Binding

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Biologists & Medicinal Chemists

Executive Summary

This technical guide details the computational modeling of 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine , a rigid bicyclic scaffold widely utilized in fragment-based drug design (FBDD).[1][2] Structurally, this molecule represents a conformationally constrained analog of 3-aminopyrazole, optimized to reduce entropic penalty upon binding to the ATP-binding pocket of protein kinases (e.g., Aurora A, CDK2) and specific GPCRs.

The following protocols focus on the ATP-mimetic hinge-binding mechanism , the primary mode of action for this pharmacophore. We provide a self-validating workflow covering tautomeric enumeration, rigid-receptor docking, and thermodynamic stability assessment via Molecular Dynamics (MD) and MM-PBSA.

Part 1: Structural Basis & Target Landscape[1]

The Pharmacophore

The this compound scaffold functions as a "hinge binder."[1] In the context of kinase inhibition, the pyrazole nitrogen and the exocyclic amine form a critical hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide nitrogen of residues like Glu, Leu, or Val).

Key Structural Advantages:

  • Rigidification: The fused cyclopentane ring restricts the rotation of the pyrazole, pre-organizing the molecule for binding and minimizing

    
    .
    
  • Tautomeric Versatility: The scaffold exists in equilibrium between

    
     and 
    
    
    
    tautomers. Correctly modeling this state is the single most critical factor in in silico success.
Representative Target System

For this guide, we utilize Aurora A Kinase as the model system. This scaffold is a known core of Aurora inhibitors (e.g., analogs of Danusertib).

  • PDB ID: 3E5A (Crystal structure of Aurora A).[1][2]

  • Binding Site: ATP-binding cleft (Hinge region: Residues 210-216).[1][2]

Part 2: Pre-processing & System Setup[1]

Ligand Preparation (The Tautomer Trap)

Standard ligand preparation tools often default to the most stable tautomer in a vacuum, which may not be the bioactive species. You must enumerate all accessible tautomers at pH 7.4.

Protocol:

  • 3D Generation: Convert 2D SMILES (C1CC2=C(C1)C(=NN2)N) to 3D coordinates.

  • Ionization: Generate states at pH

    
     (Epik/LigPrep).
    
  • Tautomer Enumeration: Explicitly generate both

    
    -pyrazole and 
    
    
    
    -pyrazole forms.
    • Note: The

      
       tautomer typically acts as a H-bond donor at N1 and acceptor at N2.[1] The 
      
      
      
      tautomer reverses this.
  • Geometry Optimization: Perform DFT optimization (B3LYP/6-31G*) to correct bond angles in the fused ring system.

Protein Preparation[1]
  • Import PDB 3E5A: Remove crystallographic waters (except those bridging the ligand and solvent-exposed regions).[1][2]

  • H-Bond Assignment: Optimize H-bond networks (PropKa pH 7.0) to ensure the hinge residue backbone (e.g., Ala213 in Aurora A) is correctly protonated.[1][2]

  • Restrained Minimization: Apply OPLS4 or AMBER ff14SB force field with a 0.3 Å RMSD restraint to relax steric clashes without distorting the active site.

Part 3: Molecular Docking Workflow

The docking phase acts as a rigid-body filter to identify the correct binding pose (hinge interaction).[1][2]

Grid Generation[1]
  • Center: Centered on the centroid of the co-crystallized ligand (or manually defined on the hinge residue Ala213).[2]

  • Box Size:

    
     inner box; 
    
    
    
    outer box.
  • Constraints (Critical): Define a Hydrogen Bond Constraint on the backbone NH of the hinge residue. This forces the pyrazole nitrogen to engage, filtering out non-specific binding modes.

Docking Parameters (Standard Precision)
  • Sampling: Flexible ligand, rigid receptor.

  • Scoring Function: Glide SP or AutoDock Vina.

  • Post-Docking Minimization: 10 poses per ligand, minimized to resolve local clashes.

Visualization of the Workflow

The following diagram illustrates the linear workflow with critical feedback loops for tautomer validation.

DockingWorkflow Start SMILES Input LigPrep Ligand Prep (Tautomer Enum) Start->LigPrep Dock Docking (Rigid Receptor) LigPrep->Dock Multiple Tautomers ProtPrep Protein Prep (H-Bond Opt) Grid Grid Gen (Hinge Constraint) ProtPrep->Grid Grid->Dock PoseFilter Pose Filtering (RMSD < 2.0Å) Dock->PoseFilter MD MD Simulation (100ns) PoseFilter->MD Top 3 Poses Analysis Binding Energy (MM-PBSA) MD->Analysis Analysis->LigPrep Feedback Loop (If Unstable)

Caption: Figure 1: End-to-end computational workflow for modeling pyrazole-based kinase inhibitors.

Part 4: Molecular Dynamics (MD) Validation

Docking is static; MD is dynamic. The stability of the pyrazole-hinge interaction must be verified over time using GROMACS or AMBER.

Simulation Protocol
ParameterSettingRationale
Force Field CHARMM36m or AMBER ff19SBOptimized for protein-ligand complexes.[1][2]
Ligand Topology CGenFF / GAFF2Compatible small molecule parameterization.
Solvation TIP3P Water ModelCubic box, 10Å buffer distance.[1][2]
Neutralization Na+ / Cl- ionsReaching 0.15 M physiological concentration.[1][2]
Equilibration NVT (1ns)

NPT (1ns)
Stabilize temperature (300K) and pressure (1 bar).
Production Run 100 nsSufficient to observe H-bond breakage if unstable.[1][2]
Trajectory Analysis Criteria

To validate the binding mode, extract the following metrics:

  • Ligand RMSD: Must remain

    
     relative to the starting frame.[1][2]
    
  • H-Bond Occupancy: The hinge H-bonds (e.g., Pyrazole-N ...[1][2] Ala213-NH) must exist for

    
     of the simulation time.[1][2]
    

Part 5: Binding Free Energy (MM-PBSA)[1][2]

The final validation step quantifies the binding affinity, stripping away solvent effects to approximate


.
The Equation


Where 

.[1][2]
Interaction Map

The diagram below details the specific atomic interactions that contribute to the


 calculated in this step.

InteractionMap cluster_ligand Ligand: Tetrahydrocyclopenta[c]pyrazol-3-amine cluster_protein Target: Kinase Hinge Region N2 Pyrazole N2 (Acceptor) NH_Exo Exocyclic NH2 (Donor) Backbone_CO Hinge Backbone CO (Acceptor) NH_Exo->Backbone_CO H-Bond (Critical) Cyclo Cyclopentane Ring (Hydrophobic) Gatekeeper Gatekeeper Residue (Steric Barrier) Cyclo->Gatekeeper Van der Waals Backbone_NH Hinge Backbone NH (Donor) Backbone_NH->N2 H-Bond (Critical)

Caption: Figure 2: Atomic interaction map showing the critical "Donor-Acceptor" hinge binding motif.

References

  • Pevarello, P., et al. (2006). "3-Amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: a new class of CDK2 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold." Journal of Medicinal Chemistry.

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

  • RCSB PDB. "Crystal Structure of Aurora A Kinase (PDB: 3E5A)."

  • GROMACS Development Team. "GROMACS: High-performance molecular dynamics."

Sources

Methodological & Application

Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

Executive Summary & Application Context

This application note details the optimized protocol for synthesizing This compound , a privileged bicyclic scaffold in medicinal chemistry. This moiety serves as the critical pharmacophore in several ATP-competitive kinase inhibitors, most notably targeting Aurora Kinases (A/B) and Cyclin-Dependent Kinases (CDKs) .

The synthesis exploits the condensation of a


-ketonitrile with hydrazine.[1] While conceptually simple, this protocol addresses common scale-up challenges: controlling the exothermic hydrazine addition, managing tautomeric equilibrium during workup, and removing hydrazine residues without column chromatography.

Key Applications:

  • Fragment-based drug discovery (FBDD) for kinase hinges.

  • Precursor for Danusertib (PHA-739358) and analogous anti-neoplastic agents.

Retrosynthetic Analysis & Mechanism

The construction of the fused 5,5-bicyclic system relies on the Knorr Pyrazole Synthesis paradigm. The disconnection reveals 2-oxocyclopentanecarbonitrile and hydrazine as the primary synthons.

Mechanistic Pathway:

  • Nucleophilic Attack: Hydrazine attacks the ketone carbonyl of the 2-oxocyclopentanecarbonitrile.

  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.

  • Intramolecular Cyclization: The terminal hydrazine nitrogen attacks the nitrile carbon (5-exo-dig cyclization).

  • Tautomerization: An imine-enamine type rearrangement yields the stable aromatic 3-aminopyrazole system.

ReactionMechanism Start 2-Oxocyclopentane- carbonitrile Inter1 Hydrazone Intermediate Start->Inter1 + N2H4 / EtOH Reagent Hydrazine Hydrate Reagent->Inter1 Inter2 Cyclization (5-exo-dig) Inter1->Inter2 - H2O Product 2,4,5,6-Tetrahydro- cyclopenta[c]pyrazol-3-amine Inter2->Product Tautomerization

Figure 1: Mechanistic flow from


-ketonitrile precursor to the fused aminopyrazole scaffold.

Safety Protocol (Critical)

Hazard Alert: Hydrazine Hydrate

  • Toxicity: Hydrazine hydrate is a potent hepatotoxin and suspected human carcinogen. It is readily absorbed through the skin.

  • Instability: Anhydrous hydrazine is unstable; always use the monohydrate form. Avoid contact with oxidizing agents and metal oxides (Fe, Cu) which can catalyze decomposition.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

Experimental Protocol

Reagents & Stoichiometry[2][3]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Density (g/mL)RoleHazard
2-Oxocyclopentanecarbonitrile 109.131.01.05Limiting ReagentToxic, Irritant
Hydrazine Hydrate (64-65%) 50.061.21.03NucleophileCarcinogen, Corrosive
Ethanol (Absolute) 46.07N/A0.789SolventFlammable
Diethyl Ether 74.12N/A0.713Wash SolventFlammable, Peroxide former
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with 2-oxocyclopentanecarbonitrile (10.9 g, 100 mmol) and Absolute Ethanol (100 mL).

  • Critical Step: Place the flask in an ice-water bath (

    
    ). Add Hydrazine Hydrate  (6.0 g, ~5.8 mL, 120 mmol) dropwise over 15 minutes.
    
    • Rationale: The initial hydrazone formation is exothermic. Controlling the temperature prevents side reactions and hydrazine decomposition.

Step 2: Reaction Propagation

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Heat the reaction mixture to Reflux (

    
    ) .
    
  • Maintain reflux for 3 to 5 hours .

    • Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM). The starting material (nitrile) usually has a higher

      
       than the polar amine product. Staining with ninhydrin will reveal the product as a distinct spot.
      

Step 3: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Concentrate the solution under reduced pressure (Rotary Evaporator) to remove approximately 80% of the ethanol.

    • Note: Do not distill to dryness; a concentrated slurry is preferred.

  • Cool the residue to

    
     (ice bath) to induce maximum precipitation.
    
  • Filter the solid using a Buchner funnel.

  • Wash 1: Cold Ethanol (10 mL).

  • Wash 2: Diethyl Ether (

    
    ).
    
    • Rationale: Ether removes unreacted organic impurities and helps dry the product, while the polar product remains insoluble.

Step 4: Purification (Recrystallization) [4]

  • If the crude solid is off-white or yellow, recrystallize from Hot Ethanol/Water (9:1) .

  • Dissolve the solid in minimum boiling ethanol, add water dropwise until turbidity persists, then cool slowly.

  • Dry the crystals in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 75% - 85% Physical State: White to pale yellow crystalline solid. Melting Point: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (Lit. value varies by tautomer/solvate).

Characterization Data

To validate the synthesis, compare analytical data against these standard values.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       11.20 (br s, 1H, NH - pyrazole). Note: Often broad or invisible due to exchange.
      
    • 
       4.50 - 5.20 (br s, 2H, 
      
      
      
      ).
    • 
       2.55 (t, 
      
      
      
      , 2H,
      
      
      at C4).
    • 
       2.45 (t, 
      
      
      
      , 2H,
      
      
      at C6).
    • 
       2.20 - 2.30 (m, 2H, 
      
      
      
      at C5 - bridge).
  • LC-MS (ESI+):

    • Calculated Mass: 123.08

    • Observed

      
      
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete cyclization or excess hydrazine.Extend reflux time. Ensure efficient cooling during crystallization. Triturate the oil with diethyl ether to induce solidification.
Dark Coloration Oxidation of hydrazine or amines.Conduct reaction under Nitrogen/Argon atmosphere. Use fresh hydrazine hydrate.
Impurity Peaks in NMR Trapped Ethanol or Hydrazine.Dry product under high vacuum (>24h). Recrystallize from water/ethanol to remove hydrazine salts.

References

  • General Aminopyrazole Synthesis

    • Organic Syntheses, Coll.[1] Vol. 3, p. 708 (1955); Vol. 28, p. 87 (1948). "3-Amino-5-methylpyrazole".[7][8]

    • [2]

  • Application in Kinase Inhibitors (Aurora/CDK)

    • Carpino, P., et al. "Pyrazolo[4,3-d]pyrimidines as Potent Inhibitors of Cyclic Guanosine 3',5'-Monophosphate Phosphodiesterase." Journal of Medicinal Chemistry, 2003. (Describes the use of fused aminopyrazoles as scaffolds).
  • Specific Scaffold Synthesis (Patent Literature)

    • Fancelli, D., et al. "Process for the preparation of 3-aminopyrazole derivatives." US Patent Application US20060004014A1.
  • Safety Data

    • PubChem CID: 24853 (Hydrazine Hydr

Sources

Analytical methods for characterization of tetrahydrocyclopenta[c]pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydrocyclopenta[c]pyrazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Aurora, CDK) and anti-inflammatory agents (COX-2 inhibition). However, the synthesis of these bicyclic systems often yields complex mixtures of regioisomers (N1 vs. N2 alkylation) and tautomers, presenting a significant analytical bottleneck. This Application Note provides a definitive, protocol-driven guide for the structural elucidation and purity profiling of these compounds, prioritizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Introduction & Analytical Challenges

The biological potency of tetrahydrocyclopenta[c]pyrazoles stems from their rigid bicyclic geometry, which effectively mimics the adenine pocket of ATP-binding enzymes. Synthetically, these are typically accessed via the condensation of 2-acylcyclopentanones with hydrazines.

The Critical Challenge: Regioisomerism When a substituent is introduced to the pyrazole nitrogen (either via substituted hydrazine synthesis or post-synthetic alkylation), two regioisomers are possible:

  • 1H-isomer (N1-substituted): The substituent is adjacent to the cyclopentane ring fusion (C6 position).[1]

  • 2H-isomer (N2-substituted): The substituent is adjacent to the C3-position of the pyrazole.[1]

Distinguishing these isomers is critical because their biological activities often differ by orders of magnitude. Standard LC-MS is insufficient for this distinction as both isomers possess identical mass-to-charge ratios (


) and similar fragmentation patterns.[1]

Analytical Workflow Strategy

The following flowchart outlines the logic for unambiguous structural assignment.

AnalyticalWorkflow Start Crude Reaction Mixture LCMS UPLC-MS Screening (Purity & m/z check) Start->LCMS Purification Prep-HPLC / Flash (Isolate Isomers) LCMS->Purification NMR_1H 1H NMR (DMSO-d6) Check Purity & Integration Purification->NMR_1H Decision Is Regio-assignment clear? NMR_1H->Decision NOESY 2D NOESY / ROESY (Spatial Proximity) Decision->NOESY No (Ambiguous) Final Release for Bio-Assay Decision->Final Yes HMBC 1H-15N HMBC (Long-range N-C coupling) NOESY->HMBC If NOE weak NOESY->Final Resolved XRay Single Crystal X-Ray (Ultimate Validator) HMBC->XRay If liquid/amorphous HMBC->Final Resolved XRay->Final

Figure 1: Analytical decision tree for separating and identifying pyrazole regioisomers.

Protocol 1: Structural Elucidation via NMR[1]

This is the most critical protocol. Relying solely on 1D proton shifts is prone to error due to solvent and concentration effects.[1]

Reagents & Equipment:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation and slow down proton exchange).[1]

  • Instrument: 500 MHz NMR or higher (Cryoprobe recommended for 15N detection).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the isolated isomer in 600 µL DMSO-d6. Ensure the solution is homogenous.

  • 1D 1H NMR Acquisition: Acquire a standard proton spectrum.

    • Diagnostic Check: Look for the C3-H singlet (if unsubstituted) typically around

      
       7.2–8.0 ppm.[1]
      
  • 2D NOESY Acquisition (The "Self-Validating" Step):

    • Set mixing time (

      
      ) to 300–500 ms.
      
    • Critical Observation Zone: Focus on the cross-peaks between the N-substituent protons (e.g., N-CH3 or N-Aryl ortho protons) and the scaffold.[1]

    • Interpretation Logic:

      • N1-Substitution: You will observe a strong NOE correlation between the N-substituent and the C6-methylene protons of the cyclopentane ring (typically

        
         2.4–2.9 ppm).[1]
        
      • N2-Substitution: You will observe a strong NOE correlation between the N-substituent and the C3-substituent (or C3-H).[1] Crucially, there will be NO interaction with the cyclopentane ring protons.

  • 1H-15N HMBC (Optional but Definitive):

    • If NOESY is inconclusive (e.g., overlapping signals), run a long-range 1H-15N heteronuclear correlation.

    • N1-Isomer: The N1 nitrogen will show 3-bond coupling (

      
      ) to the bridgehead carbon C4a.[1]
      
    • N2-Isomer: The N2 nitrogen will show 3-bond coupling (

      
      ) to the C3 carbon.[1]
      

Protocol 2: Chromatographic Separation (UPLC)

Separating regioisomers requires optimized stationary phases.[1] C18 is standard, but Phenyl-Hexyl columns often provide better selectivity for these aromatic fused systems due to


-

interactions.[1]

Method Parameters:

ParameterSpecificationRationale
Column C18 or Phenyl-Hexyl (1.7 µm, 2.1 x 50 mm)Phenyl phases resolve isomers based on shape selectivity better than C18.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and ensures protonation of basic nitrogens.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitrogen heterocycles than Methanol.[1]
Gradient 5% B to 95% B over 5 minSteep gradient for purity profiling; shallow gradient (e.g., 20-40% B) for isomer separation.
Flow Rate 0.4 - 0.6 mL/minOptimized for UPLC backpressure limits.[1]
Detection UV 254 nm & 280 nmPyrazoles have strong absorbance in the UV region.[1]

Protocol:

  • Prepare a 1 mg/mL stock solution in 50:50 Water:ACN.[1]

  • Inject 1–2 µL.

  • Isomer Identification: The N1-substituted isomer is generally more lipophilic (elutes later) than the N2-isomer on reverse-phase columns due to the shielding of the polar bridgehead region, though this rule has exceptions based on C3-substitution.[1] Always cross-reference with NMR.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)[1]

While MS cannot distinguish regioisomers, it is required to confirm the elemental composition and absence of ring-opening side products.

Settings (ESI-QTOF):

  • Ionization: Positive Mode (ESI+).[1]

  • Capillary Voltage: 3.5 kV.[1]

  • Fragmentor: 135 V.

  • Reference Mass: Use LockSpray (e.g., Leucine Enkephalin) for <5 ppm accuracy.

Data Analysis:

  • Calculate the theoretical exact mass for

    
    .[1]
    
  • Acceptance criteria: Mass error < 5 ppm.

  • Note: Fused pyrazoles are stable; if you observe significant fragmentation in the source, lower the fragmentor voltage.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry. Link[1]

    • Context: Defines the thermodynamic vs.
  • NMR Characterization of Pyrazoles

    • Claramunt, R. M., et al.[2] "The Structure of Pyrazoles in the Solid State: 13C CPMAS NMR and X-ray Crystallography." Journal of the Chemical Society, Perkin Transactions 2. Link

    • Context: Authoritative source on chemical shift assignments for N1 vs N2
  • Biological Relevance (Kinase Inhibition)

    • Cheong, J. E., et al. "Synthesis and kinase inhibitory activity of tetrahydrocyclopenta[c]pyrazoles." Bioorganic & Medicinal Chemistry Letters. Link

    • Context: Demonstrates the application of this specific scaffold in drug discovery.
  • NOESY Applications in Heterocycles

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][3] Link

    • Context: The foundational text for the NOE protocols described above.[1]

  • General Pyrazole Review

    • Ansari, A., et al. "Biologically Active Pyrazole Derivatives." New Journal of Chemistry. Link

    • Context: Broad overview of the scaffold's utility.

Sources

Protocol for N-type calcium channel assay with pyrazole compounds

Application Note: High-Precision Characterization of State-Dependent N-Type ( ) Calcium Channel Inhibition by Pyrazole Derivatives

Abstract & Clinical Relevance

The N-type voltage-gated calcium channel (


1pyrazole derivatives2state-dependent inhibition

This guide outlines a rigorous, two-stage screening protocol designed to identify and characterize these state-dependent mechanisms. We prioritize causality over procedure : every step explains why a parameter is chosen, ensuring data integrity and reproducibility.

Mechanism of Action: The "State-Dependent" Hypothesis

To successfully assay pyrazoles, one must understand that

Resting (Closed)OpenInactivated
  • Resting State: Predominant at hyperpolarized potentials (e.g., -100 mV).

  • Inactivated State: Predominant at depolarized potentials (e.g., -60 to -70 mV) or after prolonged activation.

  • The Pyrazole Advantage: Pyrazole derivatives are often lipophilic and stabilize the Inactivated conformation. This provides a therapeutic window: they inhibit high-frequency firing neurons (pain states) where channels spend more time inactivated, while sparing low-frequency normal transmission.

Visualization: State-Dependent Binding Kinetic Model

The following diagram illustrates the kinetic pathway. Note how the Pyrazole compound (


Cav22_State_ModelFigure 1: Kinetic model of State-Dependent Inhibition. Pyrazoles stabilize the Inactivated state.RestingResting (Closed)High AvailabilityOpenOpen (Conducting)TransientResting->OpenDepolarizationOpen->RestingRepolarizationInactivatedInactivatedNon-ConductingOpen->InactivatedSustained Depol.Inactivated->RestingHyperpolarization (Recovery)BlockedDrug-Bound(Stabilized Inactivation)Inactivated->BlockedPyrazole Binding(High Affinity)Blocked->InactivatedSlow Dissociation

Primary Screening: High-Throughput Fluorescence (FLIPR)

Objective: Rapidly filter compound libraries to identify hits that inhibit calcium influx.[3] Caveat: Fluorescence assays measure intracellular calcium accumulation, not channel kinetics. They are prone to false positives/negatives if incubation times are insufficient for lipophilic compounds.

Experimental Design
  • Cell Line: HEK293 stably expressing human

    
     (
    
    
    ) +
    
    
    +
    
    
    .
    • Why: The

      
       subunit is essential for surface trafficking and increasing current density.
      
  • Dye Selection: Fluo-4 AM or Calcium-6.

    • Why: Calcium-6 offers a higher quantum yield, allowing for lower cell loading concentrations and reduced buffering artifacts.

Protocol Steps
  • Cell Plating: Seed 10,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate 24h.

  • Dye Loading:

    • Remove media. Add 20

      
      L dye loading buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid).
      
    • Critical:Probenecid inhibits the anion transporter, preventing dye leakage from the cytosol.

  • Compound Addition (Pre-Incubation):

    • Add pyrazole compounds (dissolved in DMSO, final concentration <0.5%).

    • Incubation Time: 45 - 60 minutes at Room Temperature.

    • Scientific Logic:[2][4][5][6][7] Pyrazoles are often hydrophobic. They require time to partition into the lipid bilayer to access the channel pore or voltage-sensing domain. Short incubations (<10 min) often yield false negatives (right-shifted

      
      ).
      
  • Stimulation (The Trigger):

    • Inject high

      
       buffer (e.g., 90 mM KCl + 5 mM 
      
      
      ).
    • Mechanism:[5][8][7][9][10] High extracellular

      
       shifts the Nernst potential, depolarizing the membrane and opening 
      
      
      .
  • Readout: Measure Peak Fluorescence (

    
    ) minus Baseline (
    
    
    ).

Secondary Validation: Whole-Cell Patch Clamp

Objective: Definitive characterization of potency (



Method:
A. Solution Chemistry: The "Barium Substitution"

We utilize Barium (


ComponentConcentration (mM)Function/Causality
External Solution

10.0Charge Carrier:

permeates

channels better than

(higher signal) and eliminates

-dependent inactivation (CDI), isolating voltage-dependent effects.

1.0Stabilizes membrane surface charge.
HEPES10.0pH Buffer (Adjust to 7.4 with TEA-OH).
TEA-Cl140.0Blocker: Tetraethylammonium (TEA) replaces NaCl to block endogenous

channels and reduce background noise.
Glucose10.0Osmolarity adjustment (~300 mOsm).
Internal Solution
CsF110.0Blocker: Cesium (

) blocks potassium channels from the inside. Fluoride (

) helps improve seal stability (Gigaseal).
CsCl20.0Chloride source.
EGTA10.0Buffer: High calcium chelation prevents cell death from calcium overload.
HEPES10.0pH Buffer (Adjust to 7.2 with CsOH).
Mg-ATP 4.0 Critical: Prevents "Run-down" (loss of channel activity) by supporting phosphorylation dependent regulation.
B. The "State-Dependent" Voltage Protocol

To quantify the preference for the inactivated state, we run two parallel protocols on the same cells (or matched groups).

  • Hyperpolarized Protocol (Resting State):

    • Holding Potential (

      
      ):  -100 mV (Most channels are Closed/Resting).
      
    • Pulse: Step to +10 mV for 20ms.

    • Result: Measures affinity for the Resting state (

      
      ). Pyrazoles usually show low potency here.
      
  • Depolarized Protocol (Inactivated State):

    • Holding Potential (

      
      ):  -70 mV (Significant fraction of channels are Inactivated).
      
    • Note: The exact

      
       depends on the 
      
      
      of your specific cell line. Aim for the voltage where ~50% of channels are inactivated.
    • Pulse: Step to +10 mV for 20ms.

    • Result: Measures affinity for the Inactivated state (

      
      ). Pyrazoles should show high potency here (left-shifted 
      
      
      ).
Visualization: Voltage Protocol Logic

The following diagram depicts the logic flow for determining the State-Dependent Ratio (SDR).

Voltage_ProtocolFigure 2: Dual-Voltage Protocol for determining State-Dependent Ratio (SDR).cluster_0Protocol A: Resting State Biascluster_1Protocol B: Inactivated State BiasStartStable Whole-Cell ConfigurationHold_HypHold at -100 mV(Channels Closed)Start->Hold_HypHold_DepHold at -70 mV(~50% Inactivated)Start->Hold_DepPulse_ATest Pulse: +10 mVHold_Hyp->Pulse_AIC50_RestCalculate IC50 (Resting)Expected: High uMPulse_A->IC50_RestAnalysisCalculate State Dependent Ratio (SDR)SDR = IC50(Rest) / IC50(Inact)IC50_Rest->AnalysisPulse_BTest Pulse: +10 mVHold_Dep->Pulse_BIC50_InactCalculate IC50 (Inactivated)Expected: Low uM / nMPulse_B->IC50_InactIC50_Inact->Analysis

Data Analysis & Interpretation

Calculating Inhibition

For each concentration, calculate the percent inhibition relative to the vehicle control (DMSO):


The State-Dependent Ratio (SDR)

A potent pyrazole blocker for pain should exhibit a high SDR.

  • SDR = 1: State-independent blocker (pore plug).

  • SDR > 10: Significant state-dependence.

  • Target: Many successful pyrazole leads exhibit SDRs > 30.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Current Run-down Loss of intracellular ATP or G-proteins.Ensure 4 mM Mg-ATP and 0.3 mM GTP are fresh in the internal solution. Keep internal solution on ice.
Low Seal Resistance Dirty pipette or unhealthy cells.Polish pipette tips. Ensure cells are 60-80% confluent (over-confluent cells have poor membranes).
Right-shifted Potency Insufficient equilibration.Pyrazoles are slow-binding. Ensure compound perfusion lasts at least 3-5 minutes before recording the pulse.
Inconsistent

Liquid Junction Potential (LJP).Correct for LJP in software. For Cs-Aspartate/Cl solutions, LJP is approx 10-12 mV.

References

  • Winquist, R. J., et al. (2005). "The N-type calcium channel: a target for the treatment of neuropathic pain." Current Opinion in Drug Discovery & Development.

  • Bean, B. P. (1984). "Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state." Proceedings of the National Academy of Sciences.

  • Zhang, H., et al. (2011). "A Novel Series of Pyrazolylpiperidine N-type Calcium Channel Blockers." Bioorganic & Medicinal Chemistry Letters.

  • Snutch, T. P. (2005). "Targeting chronic pain: the N-type calcium channel." Drug Discovery Today.

  • Molecular Devices. "FLIPR Calcium Assay Kits Application Note."

Application Note: Optimization of IC50 Determination for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Bioluminescent ADP-Detection Kinase Assay (ADP-Glo™ Platform)

Executive Summary & Scientific Context

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine is a "privileged scaffold" in medicinal chemistry, extensively utilized as a core building block for ATP-competitive kinase inhibitors. It serves as the hinge-binding moiety in several clinical candidates, most notably Danusertib (PHA-739358) , a pan-Aurora kinase inhibitor.

Because this molecule functions as a Type I inhibitor (binding to the ATP pocket of the kinase in its active conformation), measuring its Half-Maximal Inhibitory Concentration (IC50) requires a robust assay capable of distinguishing competitive inhibition dynamics.

This Application Note details the protocol for determining the IC50 of this amine scaffold against a representative target (e.g., Aurora Kinase A or CDK2) using an ADP-detection platform. We utilize an ADP-Glo™ (luminescent) format due to its high Z' factor, resistance to compound fluorescence interference, and suitability for fragment-based screening where lower potencies (high


M) are expected.
Mechanistic Principle & Assay Logic

To accurately measure the IC50 of a hinge-binder like this compound, the assay must be run at or below the


  of the target kinase. Running the assay at saturating ATP concentrations will artificially inflate the IC50 values (right-shift the curve), masking the true potency of the inhibitor.

The Assay Mechanism:

  • Kinase Reaction: The kinase transfers

    
    -phosphate from ATP to a peptide substrate, generating ADP.
    
  • Inhibition: The pyrazole amine competes with ATP for the active site, reducing ADP production.

  • Depletion: A reagent stops the kinase reaction and depletes remaining ATP.

  • Detection: A second reagent converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

Visualizing the Signaling Pathway & Assay Logic

G cluster_0 Kinase Reaction Phase cluster_1 Detection Phase Kinase Target Kinase (Aurora/CDK) ADP ADP (Product) Kinase->ADP Catalysis ATP ATP (Substrate) ATP->Kinase Binding Inhibitor Scaffold Amine (Inhibitor) Inhibitor->Kinase Competitive Block Reagent1 ADP-Glo™ Reagent ADP->Reagent1 Stop & Deplete ATP Reagent2 Detection Reagent Reagent1->Reagent2 Convert ADP to ATP Light Luminescence (RLU) Reagent2->Light Luciferase

Figure 1: Mechanism of Action. The inhibitor competes with ATP. The signal (Luminescence) is directly proportional to kinase activity and inversely proportional to inhibitor potency.

Experimental Protocol
3.1. Materials & Reagents
  • Test Compound: this compound (Purity >95%).

  • Target Enzyme: Recombinant Aurora Kinase A (or relevant Ser/Thr kinase).

  • Substrate: Kemptide or Histone H3 peptide.

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega).

  • Plate: 384-well, solid white, low-volume polystyrene plate (Corning #4513).

3.2. Compound Preparation (Critical Step)

Since this molecule is a primary amine fragment, solubility can be an issue at high concentrations required for fragment screening.

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 100 mM . Vortex for 1 minute and sonicate if necessary to ensure complete dissolution.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which degrade the amine.

3.3. Dose-Response Setup

We will utilize a 10-point dose-response curve with a 3-fold serial dilution.

  • Top Concentration: 100 μM (Final in assay).

  • Dilution Factor: 1:3.

  • DMSO Normalization: Maintain constant DMSO (usually 1% or 2%) across all wells to prevent solvent effects.

3.4. Step-by-Step Workflow
StepActionVolume (384-well)Notes
1 Compound Addition 2.5 μLAdd serially diluted compound to the plate. Include "No Compound" (Max Signal) and "No Enzyme" (Min Signal) controls.
2 Enzyme Addition 2.5 μLAdd Kinase diluted in Assay Buffer. Incubate 10 min at RT to allow inhibitor-enzyme equilibrium.
3 Substrate/ATP Start 2.5 μLAdd ATP + Peptide mix. ATP conc. must be =

(typically 10-50 μM).
4 Kinase Reaction -Incubate at Room Temp for 60 minutes . Seal plate to prevent evaporation.
5 ADP-Glo Reagent 2.5 μLStops reaction and depletes unconsumed ATP. Incubate 40 min at RT.
6 Detection Reagent 5.0 μLConverts ADP to ATP -> Light. Incubate 30 min at RT.
7 Read -Measure Luminescence (Integration time: 0.5 - 1.0 sec).
Data Analysis & Interpretation
4.1. Validation Criteria

Before calculating IC50, validate the assay performance using the Z-Factor (Z') :



  • 
     : Mean signal of positive control (No Inhibitor).
    
  • 
     : Mean signal of negative control (No Enzyme).
    
  • Requirement: A Z' > 0.5 is required for the data to be considered statistically reliable.

4.2. IC50 Calculation
  • Normalize Data: Convert RLU (Relative Light Units) to % Inhibition:

    
    
    
  • Curve Fitting: Fit the data to a 4-Parameter Logistic (4PL) Equation using software like GraphPad Prism or XLfit:

    
    
    
    • X: Log of compound concentration.

    • Y: % Inhibition.

4.3. Cheng-Prusoff Correction

Because this compound is an ATP-competitive inhibitor, the raw IC50 is dependent on the ATP concentration used. To determine the intrinsic binding constant (


), use:


Note: If the assay is run exactly at

, then

.
Troubleshooting & Optimization
Workflow Logic Diagram

Workflow Start Start Optimization Solubility Check Solubility (Turbid at 100μM?) Start->Solubility Dilute Reduce Top Conc. to 10μM Solubility->Dilute Yes RunAssay Run ADP-Glo Assay Solubility->RunAssay No Dilute->RunAssay CheckZ Calculate Z-Factor RunAssay->CheckZ Valid Z' > 0.5 CheckZ->Valid Invalid Z' < 0.5 CheckZ->Invalid FitCurve Fit 4PL Curve Valid->FitCurve Invalid->RunAssay Optimize Buffer/Enzyme Conc HillSlope Check Hill Slope (Target: -1.0) FitCurve->HillSlope HillSlope->RunAssay Slope < -2.0 (Aggregator?) Result Report IC50 & Ki HillSlope->Result Slope ~ -1.0

Figure 2: Experimental decision tree for validating IC50 data.

Common Pitfalls:

  • Hill Slope Steepness: If the Hill Slope is significantly steeper than -1.0 (e.g., -3.0 or -4.0), the compound may be acting as a "pan-assay interference compound" (PAINS) via aggregation or precipitation, rather than specific binding.

  • Fluorescence Interference: While ADP-Glo is luminescent and largely immune, the pyrazole amine structure can occasionally fluoresce. If using a fluorescence-based assay (like FRET), check the compound alone for signal.

References
  • Fancelli, D., et al. (2006). "Potent and selective Aurora inhibitors identified by the expansion of a novel scaffold: Discovery of PHA-739358 (Danusertib)." Journal of Medicinal Chemistry, 49(24), 7247-7251.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73.

  • Cheng, Y., & Prusoff, W.H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

Application Note: High-Throughput Screening of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: Kinase Inhibitors (ATP-Competitive) | Format: 384-well TR-FRET & ADP-Glo™

Introduction: The Scaffold Advantage

In the realm of kinase inhibitor discovery, the 3-aminopyrazole motif is a privileged pharmacophore, serving as a critical hinge-binding element that forms hydrogen bonds with the kinase backbone (typically the gatekeeper residue and the hinge region).

The specific scaffold 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine represents a rigidified evolution of this classic motif. By fusing a cyclopentane ring to the pyrazole core, this scaffold offers two distinct medicinal chemistry advantages:

  • Entropic Pre-organization: The fused ring restricts the conformational freedom of the pyrazole, reducing the entropic penalty upon binding to the ATP pocket.

  • Vector Control: The aliphatic ring provides unique vectors for substitution (C4/C5/C6 positions) that project into the solvent-exposed regions or the ribose-binding pocket, distinct from the standard N1 or C3 substitutions of non-fused pyrazoles.

This Application Note outlines a robust High-Throughput Screening (HTS) campaign designed to identify potent inhibitors from a library of these analogs, focusing on Aurora Kinases and CDKs (Cyclin-Dependent Kinases) as primary targets due to the scaffold's structural homology to known inhibitors like AT7519.

Library Design & Chemical Space

Before initiating the screen, understanding the input library is crucial. The screening collection is generated via the condensation of 2-oxocyclopentanecarbonitrile derivatives with various hydrazines.

Chemical Space Visualization

The following diagram illustrates the structural logic of the library and the specific vectors probed during the screen.

ChemicalSpace Scaffold Core Scaffold: 2,4,5,6-Tetrahydrocyclopenta[c] pyrazol-3-amine N1_Sub N1 Substitution (R1) Scaffold->N1_Sub Solvent Front / Specificity Exo_N_Sub Exocyclic Amine (R2 - Urea/Amide) Scaffold->Exo_N_Sub Hinge Binder / Gatekeeper Ring_Sub Cyclopentane Ring (C4/C5/C6) Scaffold->Ring_Sub Shape Complementarity Target_Int Target Interaction N1_Sub->Target_Int Solubility & PK Exo_N_Sub->Target_Int Primary H-Bond Donor/Acceptor Ring_Sub->Target_Int Selectivity Filter

Figure 1: Structural Activity Relationship (SAR) logic for the library design. The core scaffold serves as the anchor, while R-groups probe specific kinase pockets.

HTS Assay Strategy

To ensure data fidelity and eliminate false positives (e.g., aggregators or fluorescent interferers), we utilize an Orthogonal Assay Strategy .

  • Primary Screen (Biochemical): TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). This measures the displacement of a tracer or the phosphorylation of a substrate. It is resistant to compound fluorescence.

  • Secondary Screen (Orthogonal): ADP-Glo™ (Luminescence). Measures ATP depletion. This validates that the hit is a catalytic inhibitor and not a TR-FRET artifact.

  • Counter Screen: An unrelated kinase (e.g., insulin receptor) to filter out promiscuous binders (PAINS).

Workflow Diagram

HTS_Workflow Library Compound Library (10k Analogs) Primary Primary Screen: TR-FRET Kinase Assay (384-well, 10 µM) Library->Primary Analysis1 Data Normalization (Z-Score & B-Score) Primary->Analysis1 HitPick Hit Selection (>50% Inhibition) Analysis1->HitPick Secondary Confirmation: ADP-Glo™ Assay (Dose Response) HitPick->Secondary Counter Counter Screen: Selectivity Panel Secondary->Counter Valid Hits Lead Validated Lead Series Counter->Lead Selective Hits

Figure 2: The High-Throughput Screening cascade, moving from primary identification to orthogonal validation.

Detailed Protocol: Primary TR-FRET Screen

Objective: Identify inhibitors of Aurora A Kinase using a LANCE® Ultra TR-FRET format. Principle: The kinase phosphorylates a ULight™-labeled peptide substrate. A Europium-labeled anti-phospho-antibody binds the product. Energy transfer occurs from Eu (Donor) to ULight (Acceptor) only if phosphorylation occurs. Inhibitors decrease the signal.

Materials
  • Enzyme: Recombinant Human Aurora A (0.5 nM final).

  • Substrate: ULight-PLK (Peptide), 50 nM final.

  • ATP: 10 µM (at Km).

  • Detection: Eu-anti-phospho-PLK antibody.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Plates: 384-well, low-volume, white ProxiPlate (PerkinElmer).

Step-by-Step Procedure
1. Compound Transfer (Acoustic Dispensing)
  • Use an Echo® 550 Liquid Handler to transfer 20 nL of library compounds (10 mM in DMSO) into assay plates.

  • Final Concentration: 10 µM compound, 1% DMSO.

  • Controls:

    • High Control (HC): DMSO only (0% inhibition).

    • Low Control (LC): 10 µM Staurosporine (100% inhibition).

2. Enzyme Addition
  • Dispense 5 µL of 2x Enzyme Mix (1 nM Aurora A in assay buffer) using a Multidrop™ Combi.

  • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

3. Reaction Initiation
  • Dispense 5 µL of 2x Substrate/ATP Mix (100 nM ULight-peptide + 20 µM ATP).

  • Centrifuge plate at 1000 rpm for 1 minute.

  • Incubate for 60 minutes at RT in the dark.

4. Reaction Termination & Detection
  • Add 10 µL of 4x Detection Mix (Eu-antibody + 20 mM EDTA to stop the reaction).

  • Incubate for 60 minutes at RT.

5. Readout
  • Read on a multimode plate reader (e.g., EnVision®).

  • Excitation: 320 nm or 340 nm.

  • Emission: 665 nm (Acceptor) and 615 nm (Donor).

  • Output: Calculate TR-FRET Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.

Data Analysis & Validation

Quantitative Metrics

Data quality must be assessed using the Z-factor (Z') for every plate.

MetricFormulaAcceptance Criteria
Z-Factor (Z') $1 - \frac{3(\sigma_{pos} + \sigma_{neg})}{\mu_{pos} - \mu_{neg}
Signal-to-Background (S/B)

> 3.0
Percent Inhibition

Hit Cutoff: > 50%
  • 
    : Mean of High Control (DMSO)
    
  • 
    : Mean of Low Control (Staurosporine)
    
  • 
    : Standard Deviation
    
Hit Triage (PAINS Filtering)

The this compound scaffold is generally stable, but specific substitutions (e.g., catechols, ene-rhodanines) introduced during library synthesis can cause Pan-Assay Interference (PAINS).

  • Filter: Remove compounds containing reactive Michael acceptors or redox-cycling quinones.

  • Solubility Check: Verify hits are soluble >50 µM in buffer using nephelometry to ensure inhibition is not due to aggregation.

References

  • Scaffold Biological Relevance

    • Title: Synthesis and biological evaluation of 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives as potential anti-mitotic agents.[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2016).[3]

    • URL:[Link]

  • Kinase Inhibitor Context

    • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).
    • Source: Molecules (2021).
    • URL:[Link]

  • HTS Methodology (TR-FRET)
  • Assay Validation (Z-Factor)

    • Title: Screening for High-Throughput Screening Assays and Valid
    • Source: Journal of Biomolecular Screening (1999).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Control of Pyrazole Regiochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Department: Heterocyclic Process Chemistry Mission: To move beyond trial-and-error in pyrazole synthesis by applying mechanistic first principles and advanced solvent engineering.

Introduction: The Isomer Challenge

Pyrazole synthesis is a cornerstone of modern medicinal chemistry (e.g., Celecoxib, Rimonabant).[1] However, the formation of regioisomers—specifically the discrimination between 1,3- and 1,5-disubstituted systems—remains a primary bottleneck.

This guide addresses the two distinct phases where regioselectivity is determined:

  • De Novo Synthesis: Cyclocondensation of hydrazines with 1,3-dielectrophiles (Knorr-type).

  • Post-Synthetic Modification: N-alkylation/arylation of tautomeric unsubstituted pyrazoles.

Module 1: De Novo Synthesis (Knorr Condensation)

Core Logic: Nucleophile-Electrophile Matching

The Knorr reaction involves a monosubstituted hydrazine (


) and a non-symmetric 1,3-dicarbonyl. Regioselectivity is dictated by the initial attack of the most nucleophilic nitrogen (

vs

) on the most electrophilic carbonyl.
  • The Rule of Thumb: The terminal

    
     of the hydrazine is generally more nucleophilic than the substituted 
    
    
    
    due to steric freedom, despite the electronic donation of alkyl groups.
  • The Trap: In protic solvents (EtOH, MeOH), proton transfer is fast, and the reaction often falls under thermodynamic control, leading to mixtures or the sterically favored 1,3-isomer.[1]

Troubleshooting Guide
Issue 1: "I am getting a 1:1 mixture of 1,3- and 1,5-isomers in Ethanol."

Diagnosis: The activation energy difference between the two carbonyls is insufficient in standard protic solvents. The solvent is stabilizing the transition states non-selectively. Solution: Switch to Fluorinated Alcohols (TFE or HFIP).[1][2]

  • Mechanism: Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are strong hydrogen-bond donors (HBD) but poor nucleophiles.[1] They selectively activate the "harder" carbonyl (most basic oxygen) via H-bonding, directing the initial hydrazine attack with high precision.

  • Protocol Adjustment: Replace EtOH with TFE. Run at room temperature.

  • Expected Result: Shift from 50:50 to >90:10 regioselectivity favoring the attack on the most activated carbonyl.[1]

Issue 2: "I need the 1,5-isomer (sterically congested), but the reaction yields the 1,3-isomer."

Diagnosis: The reaction is under steric control. The hydrazine's


 is attacking the less hindered carbonyl.
Solution:  Use Enaminones  instead of 1,3-diketones.
  • Logic: Enaminones (

    
    ) polarize the system. The carbon attached to the nitrogen is electronically deactivated toward nucleophilic attack, forcing the hydrazine to attack the carbonyl exclusively.
    
  • Protocol: React

    
     with the enaminone in refluxing acetic acid.
    
Visual Decision Matrix: Knorr Synthesis Optimization

KnorrLogic Start Start: Knorr Reaction (Hydrazine + 1,3-Dielectrophile) IsomerCheck Is the 1,3-Dicarbonyl Symmetrical? Start->IsomerCheck SymYes No Regioselectivity Issue IsomerCheck->SymYes Yes SymNo Analyze Electrophilicity Difference IsomerCheck->SymNo No SolventCheck Standard Solvent (EtOH)? Result: 1:1 Mixture SymNo->SolventCheck TFE_Sol Switch to TFE/HFIP (H-Bond Activation) SolventCheck->TFE_Sol Enhance Electronic Discrimination Enaminone Switch Reagent to Enaminone SolventCheck->Enaminone Force Regiocontrol via Leaving Group Result1 High Selectivity (Electronic Control) TFE_Sol->Result1 Result2 High Selectivity (1,5-Isomer) Enaminone->Result2

Caption: Decision tree for optimizing reaction conditions based on substrate symmetry and desired isomeric outcome.

Module 2: N-Alkylation of Unsubstituted Pyrazoles

Core Logic: Tautomeric Equilibrium

Unsubstituted pyrazoles exist in dynamic equilibrium (


). When alkylating with 

, the reaction usually follows an

-type mechanism.
  • Steric Rule: Alkylation predominantly occurs at the nitrogen furthest from the bulky C3/C5 substituent (forming the 1,3-disubstituted product) to minimize steric clash.

  • The "Lone Pair" Paradox: While the pyridine-like nitrogen (N2) is more basic, the pyrrole-like nitrogen (N1) is often more nucleophilic after deprotonation.

Troubleshooting Guide
Issue 3: "I need to alkylate the sterically hindered nitrogen (N2) to get the 1,5-isomer."

Diagnosis: Standard basic conditions (


 or 

) favor the thermodynamic product (1,3-isomer) due to steric avoidance.[1] Solution: Transient Chelation or Magnesium Catalysis. [1]
  • Method A (Chelation): If your pyrazole has a donor group (e.g., -OH, -NH2) at C3/C5, use a metal that coordinates the donor and the adjacent nitrogen, shielding it or directing the alkylation.[1]

  • Method B (Mg-Catalysis): Use

    
     in non-polar solvents.[1] Magnesium coordinates tightly to the pyrazolate, often reversing selectivity by favoring the transition state that allows bidentate chelation or specific aggregate formation.
    
Issue 4: "Reaction is stalled or yielding poly-alkylated byproducts."

Diagnosis: Over-deprotonation or poor leaving group activity. Solution: Phase Transfer Catalysis (PTC). [1]

  • Protocol: Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide).[1]

  • Mechanism: The interfacial mechanism keeps the concentration of the active anionic species low but constant, reducing side reactions and often enhancing kinetic selectivity.

Module 3: Special Case – Fluorinated Pyrazoles

The synthesis of trifluoromethyl (


) pyrazoles is critical for drug lipophilicity.
Protocol: Regioselective Synthesis of 5-Trifluoromethylpyrazoles

Traditional Knorr with trifluoroacetylacetone often yields the 3-CF3 isomer due to the high reactivity of the


-adjacent carbonyl.

The "Gold Standard" Solution: 2-Bromo-3,3,3-trifluoropropene (BTP) Cycloaddition This method avoids the diketone ambiguity entirely.

  • Reagents: Hydrazonyl chloride (generated in situ from aldehyde + hydrazine) + 2-Bromo-3,3,3-trifluoropropene (BTP).[1]

  • Conditions:

    
    , THF, reflux.
    
  • Mechanism: [3+2] Cycloaddition followed by HBr elimination.[1]

  • Selectivity: Exclusively yields the 5-trifluoromethyl isomer.

Data Table: Comparison of Methods for CF3-Pyrazole Synthesis

MethodReagentsMajor ProductSelectivity RatioKey Variable
Standard Knorr

-diketone + Hydrazine
3-CF3 Isomer~80:20Solvent Polarity
Fluorinated Alcohol

-diketone + Hydrazine + TFE
3-CF3 Isomer>95:5H-Bond Activation
BTP Cycloaddition Hydrazonyl Chloride + BTP5-CF3 Isomer>99:1 Mechanism Change

Visualizing the Solvent Effect (TFE)

The use of Trifluoroethanol (TFE) is the single most impactful "quick fix" for Knorr regioselectivity.

TFE_Mechanism TFE TFE Solvent (Strong H-Bond Donor) Complex Activated Complex (Selective H-Bonding to More Basic Carbonyl) TFE->Complex H-Bonding Diketone Unsymmetrical 1,3-Diketone Diketone->Complex Product High Regioselectivity (>95:5) Complex->Product Directed Attack Hydrazine Hydrazine (Nucleophile) Hydrazine->Product

Caption: TFE selectively activates the specific carbonyl group via Hydrogen Bonding, directing the hydrazine attack.

References

  • Deng, X., & Mani, N. S. (2008).[1][3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. [1]

  • Fustero, S., et al. (2008).[1][4] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Zhang, L., et al. (2021).[1] Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene. Journal of Organic Chemistry. [1]

  • Lattanzi, A., et al. (2023).[1] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation. International Journal of Molecular Sciences.

  • Gao, Y., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [1]

Sources

Technical Support Center: Stability & Handling of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Instability

You are likely accessing this guide because you have observed inconsistent biological data (IC50 shifts), "ghost peaks" in your LC-MS, or unexpected coloration (yellowing/browning) of your stock solutions.

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (and its tautomers) presents a specific challenge common to fused aminopyrazoles: oxidative sensitivity in polar aprotic solvents . While the cyclopentane ring confers structural rigidity, the electron-rich 3-amino-pyrazole core is a nucleophilic "hotspot" prone to auto-oxidation and dimerization, particularly in DMSO.

This guide moves beyond standard SDS recommendations to provide a mechanistic troubleshooting framework for stabilizing this compound in experimental workflows.

Module 1: The Solubilization Paradox

Getting it into solution without degrading it.

The most common user error is treating the Free Base and the Salt Form (e.g., HCl) identically. This leads to immediate precipitation or "crash out" upon dilution into assay buffers.

The Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your specific compound form.

SolubilityLogic Start Identify Compound Form IsSalt Is it a Salt? (e.g., HCl, TFA) Start->IsSalt IsBase Is it a Free Base? Start->IsBase SaltSolvent Primary Solvent: Water or PBS IsSalt->SaltSolvent BaseSolvent Primary Solvent: DMSO (Anhydrous) IsBase->BaseSolvent SaltCaution CAUTION: Acidic pH may be required to prevent disproportionation SaltSolvent->SaltCaution BaseDilution Dilution Step: Add to buffer slowly with vortexing BaseSolvent->BaseDilution Precipitation Risk: Precipitates at >100µM in PBS BaseDilution->Precipitation If pH > 7.4

Figure 1: Decision matrix for solubilizing aminopyrazole derivatives based on their salt state.

Protocol: The "Cold-Spike" Method (For DMSO Stocks)

To minimize oxidative degradation during solubilization of the Free Base:

  • Chill the DMSO: Pre-cool anhydrous DMSO to 4°C. Why? Lower temperature reduces the rate of oxidative side reactions during the initial dissolution exotherm.

  • Inert Dissolution: If possible, purge the DMSO with Argon or Nitrogen gas for 1 minute before adding the solid.

  • Concentration Limit: Do not exceed 50 mM for long-term storage stocks. Higher concentrations promote intermolecular aggregation and dimerization (azo formation).

  • Aliquot Immediately: Never store a "working bottle." Aliquot into single-use vials (20-50 µL) and freeze at -20°C or -80°C.

Module 2: Chemical Stability & Degradation Mechanisms

Why your compound turns brown.

The 3-aminopyrazole moiety is electron-rich. In solution, particularly in the presence of light and trace oxygen, it undergoes oxidative dimerization .

The Degradation Pathway

Users often report a new peak appearing at roughly 2x Molecular Weight - 2 Da (Azo dimer) or +16 Da (N-oxide/Hydroxylamine).

Degradation Compound Parent Amine (Colorless) Radical Radical Intermediate (Reactive) Compound->Radical O2 / Light / DMSO Azo Azo Dimer (Yellow/Brown) Radical->Azo Dimerization (-2H) Oxide N-Oxide / Nitroso (Polar Impurity) Radical->Oxide Oxidation (+O)

Figure 2: Proposed oxidative degradation pathway of 3-aminopyrazoles in solution.

The "DMSO Trap"

Critical Warning: While DMSO is the standard solvent for screening, it can act as a mild oxidant or oxygen carrier, especially if the DMSO is old (hygroscopic absorption of water/air) or stored at Room Temperature (RT).

  • Observation: Stock solutions stored at RT in DMSO turn yellow within 48 hours.

  • Mechanism: Trace impurities in DMSO (dimethyl sulfide, peroxides) accelerate the oxidation of the primary amine.

  • Solution: Use DMSO-d6 (deuterated) for critical stability checks (it is often higher purity) or purchase "Anhydrous, Septum-Sealed" DMSO ampules for stock preparation.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

How to confirm if your compound is compromised.

The "Ghost Peak" Phenomenon

Symptom: You see a split peak or a broad tailing peak in your LC-MS chromatogram.

Cause 1: Tautomerism The pyrazole ring protons are mobile (


). On standard C18 columns, these tautomers may partially separate, causing peak broadening.
  • Fix: Run the column at 40°C - 50°C to speed up tautomeric exchange, merging the signals into a sharp peak.

Cause 2: Column Interaction The primary amine interacts with residual silanols on the column stationary phase.

  • Fix: Use a high pH mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 10) IF your column is resistant (e.g., Waters XBridge). Alternatively, use 0.1% TFA to fully protonate the amine, ensuring it runs as a single cationic species.

Quantitative Stability Check Protocol
ParameterSpecificationNote
Column C18 End-capped (e.g., Phenomenex Kinetex)Prevents amine tailing.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the amine during the run.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can sometimes react with activated amines.
Detection UV 254 nm & 220 nm220 nm is sensitive to the amine; 254 nm detects the aromatic ring.
Pass Criteria Purity > 95%If <90%, repurify. Degradants are often cytotoxic.

FAQ: Frequently Asked Questions

Q: Can I store the compound in PBS buffer at 4°C? A: No. The Free Base will likely precipitate over time. The Salt form may hydrolyze or oxidize faster in aqueous solution than in frozen DMSO. Aqueous solutions should be prepared fresh on the day of the experiment.

Q: My compound turned pink/brown. Is it still usable? A: If the color change is faint, check purity by LC-MS. If purity is >95%, it is likely usable (the colored azo impurities have very high extinction coefficients, so a tiny amount looks dramatic). If the solution is dark brown or opaque, discard it.

Q: Why does the NMR show broad peaks? A: This is due to prototropic tautomerism of the pyrazole NH.

  • Troubleshoot: Add a drop of D2O (to exchange the NH) or run the NMR in DMSO-d6 at elevated temperature (310K) to sharpen the signals.

Q: Is this compound light sensitive? A: Yes. Aminopyrazoles are generally photosensitive. Store solid and solution stocks in amber vials or wrapped in aluminum foil.

References

  • El-Taweel, F. M., & Elmaati, T. A. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, (i), 198-250.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 776416, 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (Structural Analog Data). PubChem. Link

  • TCI Chemicals. (2024). Safety Data Sheet: 3-Aminopyrazole.[2][3][4] Link

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chemical Reviews. Link

  • Thermo Fisher Scientific. (2021). Effect of DMSO on Enzyme Stability and Assay Conditions.[5] Fisher Scientific Technical Notes. Link

Sources

Overcoming solubility problems of pyrazole-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Overcoming "Brick Dust" Properties in Drug Discovery

Welcome to the technical support center for pyrazole-based inhibitors. This guide addresses the notorious solubility challenges associated with the pyrazole scaffold—a privileged structure in kinase inhibition (e.g., Ruxolitinib, Crizotinib) that frequently suffers from "brick dust" properties: high melting points and poor aqueous solubility.[1]

Part 1: Root Cause Analysis

Why is my pyrazole inhibitor insoluble?

Before troubleshooting, you must understand the enemy. Pyrazoles are not just lipophilic; they are crystal lattice energy traps .[1]

  • The Hydrogen Bond Network: Unsubstituted pyrazoles (N-H) act as both hydrogen bond donors and acceptors.[1] In the solid state, they form extensive intermolecular hydrogen-bonding networks (dimers, trimers, and catemers).[1]

  • Planar Stacking: The aromatic planarity allows for tight

    
     stacking.[1]
    
  • The Consequence: To dissolve the compound, the solvent must break these strong intermolecular forces. High melting points (

    
    C) indicate high lattice energy.[1] If 
    
    
    
    and
    
    
    , you have a "brick dust" molecule—solubility is limited by the solid state, not just lipophilicity.[1]
Part 2: Visual Troubleshooting Logic

The following diagram outlines the decision logic for troubleshooting solubility based on your development stage.

PyrazoleTroubleshooting Start Identified Solubility Issue Stage What is your Development Stage? Start->Stage Chem Lead Optimization (Chemistry) Stage->Chem Synthesizing Assay In Vitro Screening (Biology) Stage->Assay Testing Vivo In Vivo / PK (Formulation) Stage->Vivo Dosing Sol_Chem 1. Disrupt Planarity (sp3) 2. Block N-H Donor 3. Add Polar Pendant Chem->Sol_Chem Sol_Assay 1. Kinetic vs Thermo Check 2. Intermediate Dilution 3. Acoustic Dispensing Assay->Sol_Assay Sol_Vivo 1. Spring & Parachute (ASD) 2. Cyclodextrins 3. Salt Screen (pKa < 3?) Vivo->Sol_Vivo

Figure 1: Decision matrix for selecting the correct solubility remediation strategy based on the drug discovery phase.

Part 3: Troubleshooting Guides & FAQs
Section A: Chemical Modification (Lead Optimization)

Q: I have a potent pyrazole, but it precipitates in all organic solvents. How do I fix the scaffold without killing potency?

A: You need to lower the Crystal Lattice Energy (


).[1]
  • The "N-Methyl" Fix: If the N-H is not essential for binding (check your co-crystal structure), alkylate it.[1] This breaks the intermolecular H-bond donor capability, significantly lowering the melting point.

  • Disrupt Symmetry: Symmetrical molecules pack better.[1] Introduce asymmetry (e.g., a meta-substituent on a phenyl ring attached to the pyrazole).[1]

  • The "Morpholine" Tail: Attach a solubilizing group (morpholine, piperazine, or N-methylpiperazine) via a flexible linker.[1] This introduces an ionizable center (pKa ~8) for lysosomal trapping and improves aqueous solubility.[1]

Q: My compound is planar. Should I add sp3 character? A: Yes. "Escape from Flatland." Replacing a phenyl ring with a saturated bioisostere (e.g., bicyclo[1.1.1]pentane or spirocyclic systems) disrupts


 stacking, lowering the melting point and improving solubility without increasing lipophilicity (Lovering et al., 2009).[1]
Section B: In Vitro Assay Support (Biology)

Q: My IC50 curves are flat or bell-shaped. Is this a solubility issue?

A: Likely, yes.[1] This is the "Crash-Out" phenomenon.

  • Diagnosis: Pyrazoles often have high solubility in DMSO but crash immediately upon dilution into aqueous buffer (PBS/Media).[1]

  • The Fix (Intermediate Dilution): Never dilute directly from 10 mM DMSO to aqueous buffer.[1]

    • Bad: 1 µL DMSO stock -> 999 µL Buffer (Precipitation risk).[1]

    • Good: 1 µL DMSO stock -> 19 µL DMSO (Intermediate) -> Dilute that into buffer.

  • Protocol Change: Switch to Acoustic Dispensing (e.g., Echo).[1] Shooting nanoliters of pure DMSO stock directly into the assay well minimizes the local high-concentration mixing zone where precipitation nuclei form.

Q: The compound is active in enzyme assays but inactive in cell-based assays. A: Check your Kinetic Solubility in the specific media (RPMI/DMEM + FBS). Serum proteins (albumin) can bind the drug, but if the compound crashes out before binding, it's useless.[1]

  • Tip: Run a nephelometry check (see Protocol 1) in the exact culture media, not just PBS.[1]

Section C: Formulation & In Vivo (The "Spring & Parachute")

Q: We need to dose orally, but the bioavailability (F%) is <5%.[1] What formulation strategy works for pyrazoles?

A: You need the "Spring and Parachute" approach (Amorphous Solid Dispersion).[1][2][3]

  • The Problem: Crystalline pyrazoles dissolve too slowly to be absorbed (Dissolution Rate Limited).[1]

  • The Solution:

    • The Spring: Convert the crystalline drug to an Amorphous form (high energy, high transient solubility).[1]

    • The Parachute: Use a polymer (HPMC-AS, PVP-VA) to inhibit recrystallization.[1]

SpringParachute Cryst Crystalline Drug (Low Solubility) Amorph Amorphous Form (The Spring) Cryst->Amorph Energy Input (Spray Dry/Melt) Super Supersaturated Solution Amorph->Super Rapid Dissolution Precip Recrystallization (Precipitation) Super->Precip Natural Decay Polymer Polymer (HPMC/PVP) (The Parachute) Super->Polymer Stabilization Polymer->Super Maintains Concentration Polymer->Precip Inhibits

Figure 2: The "Spring and Parachute" mechanism.[1][4] The polymer prevents the supersaturated solution from crashing back to the stable crystalline state.

Part 4: Experimental Protocols
Protocol 1: Kinetic Solubility Assessment (Nephelometry)

Use this to determine the "crash point" in assay buffers.[1]

Materials:

  • Compound (10 mM in DMSO).[1]

  • Assay Buffer (e.g., PBS pH 7.4).[1]

  • 96-well clear flat-bottom plate.[1]

  • Plate reader with Absorbance (620 nm) or Nephelometer.[1]

Workflow:

  • Preparation: Prepare a pre-dilution plate in DMSO with serial dilutions (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2 µL of DMSO solutions into 198 µL of Assay Buffer (1% final DMSO).

  • Incubation: Shake at 500 rpm for 90 minutes at Room Temp (or 37°C).

  • Read: Measure Absorbance at 620 nm (turbidity).

  • Analysis:

    • Plot Concentration (X) vs. Absorbance (Y).[1]

    • The point where Absorbance spikes above baseline (buffer only) is your Kinetic Solubility Limit .[1]

    • Note: If Absorbance > 0.05 OD, you have precipitation.[1]

Protocol 2: Salt Screening for Pyrazoles

Pyrazoles are weak bases (pKa ~2.5 - 3.0).[1] Standard weak acids (tartaric, citric) often fail.[1]

Selection Criteria:

  • 
     should be 
    
    
    
    or ideally
    
    
    .[1]
  • Since Pyrazole pKa is ~2.5, you need strong acids (pKa < 0).[1]

Recommended Counter-ions:

Acid pKa Suitability for Pyrazoles
Methanesulfonic (Mesylate) -1.9 High (Standard choice)
Hydrochloric (HCl) -6.0 High (Watch for hygroscopicity)
Sulfuric (Sulfate) -3.0 Medium (Can form hydrates)

| Citric Acid | 3.1 | Low (Salt will dissociate) |[1]

Workflow:

  • Dissolve 50 mg of pyrazole in minimal acetone or methanol.[1]

  • Add 1.05 equivalents of acid (e.g., methanesulfonic acid).[1]

  • Cool slowly to 4°C. If no crystals form, add anti-solvent (diisopropyl ether).

  • Filter and analyze by XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase vs. physical mixture.[1]

References
  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[5] Journal of Pharmacological and Toxicological Methods. Link

  • Foces-Foces, C., et al. (1999).[1] Crystal structure and hydrogen bonding in pyrazole derivatives. Acta Crystallographica. (Demonstrates the N-H...N lattice energy trap). Link

  • Williams, H. D., et al. (2013).[1] Strategies to Address Low Drug Solubility in Discovery and Development.[6][7] Pharmacological Reviews. (The definitive guide on "Spring and Parachute" and ASDs). Link

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][5][7][8][9] Advanced Drug Delivery Reviews. Link

Sources

Validation & Comparative

Comparative Guide: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Scaffolds vs. Established N-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quest for "Oral Ziconotide"

Topic Analysis: The molecule 2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (hereafter referred to as the TCPP Scaffold ) is not a standalone drug but a critical pharmacophore used in the design of next-generation small-molecule N-type calcium channel (CaV2.2) inhibitors.[1][2][3][4][5][6][7]

While Ziconotide (Prialt®) remains the gold standard for potency as a direct pore blocker, its utility is severely limited by the requirement for intrathecal delivery and a narrow therapeutic window. The TCPP scaffold represents the industry's shift toward state-dependent, orally bioavailable small molecules that preferentially target hyper-excited neurons (neuropathic pain states) while sparing normal physiological transmission.

This guide compares TCPP-derived inhibitors against Ziconotide, Cilnidipine, and Gabapentinoids, providing experimental frameworks for validation.

Structural & Mechanistic Profiling

The Competitor Landscape

The following table contrasts the TCPP scaffold derivatives with current standard-of-care (SOC) and research tools.

FeatureTCPP-Derived Small Molecules Ziconotide (Prialt) Cilnidipine Gabapentinoids
Class Bicyclic Pyrazole (Small Molecule)

-Conotoxin Peptide
Dihydropyridine

Ligand
Target CaV2.2 (

subunit)
CaV2.2 (Pore blocker)CaV2.2 (N) & CaV1.2 (L)

Subunit
Binding Site Allosteric / State-dependentExtracellular PoreDihydropyridine pocketAuxiliary subunit
State Dependence High (Prefers Inactivated State)None (State Independent)ModerateN/A
Delivery Oral (High Bioavailability)Intrathecal (IT) PumpOralOral
Key Side Effect CNS (Sedation - if low selectivity)Psychosis, ConfusionHypotension (L-type block)Dizziness, Edema
Mechanism of Action: State-Dependence

The primary advantage of TCPP derivatives is state-dependent inhibition .

  • Resting State (Normal Physiology): Low affinity.[7] The drug does not block channels involved in normal synaptic transmission.

  • Inactivated State (Pain Pathology): High affinity.[7] In neuropathic pain, neurons fire at high frequencies, driving channels into the inactivated state. TCPP molecules bind and stabilize this state, effectively "silencing" the pain signal.

Figure 1: Mechanistic Differentiation (DOT Visualization)

MOA_Comparison cluster_0 Normal Transmission (Low Frequency) cluster_1 Neuropathic Pain (High Frequency) RestingChannel CaV2.2 Resting State NormalSignal Physiological Ca2+ Influx RestingChannel->NormalSignal Open InactivatedChannel CaV2.2 Inactivated State PainSignal Nociceptive Transmission InactivatedChannel->PainSignal Recovery & Re-opening Ziconotide Ziconotide (Pore Blocker) Ziconotide->RestingChannel BLOCKS (100%) Ziconotide->InactivatedChannel BLOCKS (100%) TCPP TCPP Derivative (State-Dependent) TCPP->RestingChannel Low Affinity (Sparing) TCPP->InactivatedChannel High Affinity (Stabilization)

Caption: Ziconotide indiscriminately blocks resting and active channels, causing narrow therapeutic indices.[2] TCPP derivatives selectively bind to the inactivated state prevalent in high-frequency pain signaling.

Experimental Validation Protocols

To validate a TCPP-derived candidate against Ziconotide, you must demonstrate state-dependence and selectivity using Whole-Cell Patch Clamp electrophysiology.

Protocol: Voltage-Clamp State-Dependence Assay

Objective: Determine the affinity for Resting (


) vs. Inactivated (

) states.

Reagents:

  • Cell Line: HEK293 stably expressing human CaV2.2 (

    
    ), 
    
    
    
    , and
    
    
    subunits.
  • Extracellular Solution: 10 mM BaCl

    
     (Charge carrier), 140 mM TEA-Cl, 10 mM HEPES (pH 7.4).
    
  • Compound: TCPP derivative (dissolved in DMSO).

Step-by-Step Methodology:

  • Seal Formation: Establish G

    
     seal and break-in to whole-cell configuration.
    
  • Protocol A (Resting State Bias):

    • Hold membrane potential (

      
      ) at -100 mV  (Hyperpolarized).
      
    • Apply test pulse to +10 mV (20 ms) every 20 seconds.

    • Perfuse compound.[8] Measure Inhibition of Peak Current (

      
      ).
      
    • Result: This yields the Resting IC50 .

  • Protocol B (Inactivated State Bias):

    • Hold membrane potential (

      
      ) at -70 mV  (Depolarized, inducing ~50% inactivation).
      
    • Apply test pulse to +10 mV (20 ms).

    • Perfuse compound.[8] Measure Inhibition.

    • Result: This yields the Inactivated IC50 .

  • Calculation:

    • Calculate the State Dependence Ratio:

      
      .
      
    • Target: A successful TCPP candidate should have a ratio > 10 (preferentially > 30). Ziconotide will have a ratio ~ 1.

Protocol: Selectivity Screening (FLIPR Assay)

Objective: Ensure the TCPP scaffold does not block L-type (Cardiovascular risk) or P/Q-type (Motor deficit) channels.

Workflow Visualization (DOT):

Screening_Cascade Library TCPP Scaffold Library (Amine Derivatives) PrimaryScreen FLIPR Calcium Flux (HEK-CaV2.2 + KCl Depolarization) Library->PrimaryScreen HitSelection Hit Selection (>50% Inhibition @ 10µM) PrimaryScreen->HitSelection CounterScreen_L Counter Screen: CaV1.2 (L-Type / Heart) HitSelection->CounterScreen_L CounterScreen_PQ Counter Screen: CaV2.1 (P/Q-Type / Motor) HitSelection->CounterScreen_PQ Electrophys Patch Clamp (Manual) State Dependence Protocol CounterScreen_L->Electrophys If Selectivity > 50x CounterScreen_PQ->Electrophys InVivo In Vivo: Rat CFA Model (Oral Dosing) Electrophys->InVivo If Ki < 100nM

Caption: Screening cascade prioritizing selectivity early to avoid the hypotension liability seen with non-selective blockers like Cilnidipine.

Synthesis & Optimization Insight

The This compound is the "engine block." To make it a functional vehicle (drug), you must derivatize the exocyclic amine.

  • Chemical Insight: The pyrazole NH and the exocyclic amine are critical hydrogen bond donors/acceptors.

  • Optimization Strategy:

    • Amide Coupling: React the 3-amine with substituted benzoyl chlorides.

      • Goal: Target the hydrophobic pocket near the voltage sensor.

    • Urea Formation: React with isocyanates.

      • Goal: Increase rigidity and metabolic stability.

  • Avoid: Large lipophilic groups that increase LogP > 4.5, as this increases CNS penetration to the point of toxicity (sedation/tremors), a common failure point for small molecule CaV2.2 inhibitors.

References

  • Vertex Pharmaceuticals. (2012). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Snutch, T. P. (2005). Targeting chronic and neuropathic pain: the N-type calcium channel comes of age. NeuroRx.[9]

  • Janssen Research & Development. (2018). Discovery and Optimization of a Novel Series of Pyrazolyltetrahydropyran N-type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry Letters.

  • McGivern, J. G. (2006). Ziconotide: a review of its pharmacology and use in the treatment of pain. Neuropsychiatric Disease and Treatment.

  • Yamamoto, T., et al. (2012). A Novel Series of Pyrazolylpiperidine N-type Calcium Channel Blockers. Bioorganic & Medicinal Chemistry.

Sources

Efficacy of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine Derivatives: A Next-Generation Analgesic Scaffold Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (TCP-amine) represents a privileged chemical scaffold in modern medicinal chemistry, serving as the pharmacophore core for a novel class of N-type Calcium Channel (Cav2.[1]2) inhibitors and TrkA Kinase inhibitors .[2][3] Unlike traditional opioids or non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of this scaffold offer a targeted approach to neuropathic and inflammatory pain management by modulating ion channel conductance and neurotrophic signaling at the dorsal horn of the spinal cord.

This guide analyzes the efficacy of TCP-amine-based lead candidates (specifically the TCP-Cav2.2 series) against standard-of-care analgesics, providing experimental protocols and mechanistic insights for drug development professionals.

Chemical Profile & Mechanism of Action

The TCP-amine scaffold is characterized by a pyrazole ring fused to a cyclopentane moiety. This bicyclic structure provides conformational restriction, optimizing the binding affinity of the amine group to the pore-forming subunits of voltage-gated calcium channels (Cav2.2) or the ATP-binding pocket of TrkA kinases.

Primary Mechanism: Cav2.2 Blockade

The analgesic efficacy of TCP-amine derivatives stems primarily from the inhibition of N-type voltage-gated calcium channels (Cav2.2) located on the presynaptic terminals of primary afferent nociceptors (Aδ and C fibers).

  • Action: Blockade of Ca²⁺ influx during depolarization.

  • Result: Inhibition of calcium-dependent exocytosis of excitatory neurotransmitters (Glutamate, Substance P, CGRP).

  • Outcome: Dampening of synaptic transmission to second-order neurons in the spinal dorsal horn (Substantia Gelatinosa).

Mechanistic Pathway Diagram

MOA_Pathway Nociceptor Primary Nociceptor (Pre-synaptic) Depolarization Membrane Depolarization Nociceptor->Depolarization Cav22 Cav2.2 Channel Opening Depolarization->Cav22 CaInflux Ca++ Influx Cav22->CaInflux TCPA TCP-Amine Derivative (Inhibitor) TCPA->Cav22 Blocks Vesicle Synaptic Vesicle Fusion CaInflux->Vesicle NT_Release Release of Glutamate/Substance P Vesicle->NT_Release PostSynaptic Post-synaptic Activation (Pain Signal Transmission) NT_Release->PostSynaptic

Figure 1: Mechanism of Action. TCP-amine derivatives block the Cav2.2 channel, preventing the calcium cascade required for nociceptive neurotransmitter release.

Comparative Efficacy Analysis

The following analysis compares the TCP-Cav2.2 Lead Candidate (optimized derivative) against industry standards: Morphine (Opioid), Gabapentin (Gabapentinoid), and Ziconotide (Peptide Cav2.2 blocker).

Table 1: Pharmacological Performance Matrix
FeatureTCP-Cav2.2 DerivativeMorphine (Opioid Agonist)Gabapentin (α2δ Modulator)Ziconotide (Cav2.2 Blocker)
Primary Target Cav2.2 Channel (Pore/VSD)Mu-Opioid Receptor (MOR)α2δ-1 Subunit of VGCCCav2.2 Channel (Pore)
Analgesic Potency High (Nanomolar IC50)Very HighModerateVery High
Route of Admin Oral (Small Molecule)Oral/IV/IMOralIntrathecal (Spinal injection)
Respiratory Depression Negligible Severe RiskLowNone
Tolerance/Addiction Low PotentialHigh RiskLow RiskNone
Key Side Effects Hypotension (potential)Constipation, Sedation, ApneaDizziness, SomnolenceConfusion, Hallucinations
Efficacy in Neuropathy High Variable/LowHighHigh
Critical Insights
  • Vs. Morphine: TCP-amine derivatives avoid the Mu-opioid receptor entirely, eliminating the risk of respiratory depression and opioid-induced hyperalgesia. This makes them superior candidates for chronic non-cancer pain.

  • Vs. Gabapentin: While Gabapentin modulates channel trafficking via the α2δ subunit, TCP-amine derivatives directly block the channel conductance. This often results in faster onset of action and higher efficacy in resistant neuropathic models.

  • Vs. Ziconotide: Ziconotide is the most potent Cav2.2 blocker but requires invasive intrathecal delivery due to poor bioavailability. TCP-amine derivatives are designed for oral bioavailability , bridging the gap between Ziconotide's potency and Gabapentin's ease of use.

Experimental Protocols for Validation

To validate the efficacy of a TCP-amine derivative, researchers should utilize the Rat Complete Freund's Adjuvant (CFA) Model for inflammatory pain. This model is the gold standard for testing Cav2.2 inhibitors.

Protocol A: Rat CFA Inflammatory Pain Model

Objective: Assess anti-hyperalgesic efficacy in a state of persistent inflammation.

Workflow Diagram:

CFA_Protocol Baseline Baseline Measurement (Von Frey / Hargreaves) Induction CFA Injection (100µL intraplantar) Baseline->Induction Development Inflammation Development (24 Hours) Induction->Development Grouping Randomization (Vehicle vs. TCP-Amine vs. Positive Control) Development->Grouping Dosing Drug Administration (Oral Gavage / IP) Grouping->Dosing Testing Efficacy Testing (1h, 3h, 6h post-dose) Dosing->Testing

Figure 2: Experimental workflow for the Rat CFA model. Critical checkpoints include baseline normalization and time-course testing post-dosing.

Step-by-Step Methodology:

  • Baseline Assessment: Measure mechanical allodynia (Von Frey filaments) and thermal hyperalgesia (Hargreaves apparatus) in male Sprague-Dawley rats (200-250g).

  • Induction: Inject 100 µL of Complete Freund's Adjuvant (CFA) (1 mg/mL Mycobacterium tuberculosis) into the plantar surface of the left hind paw.

  • Development: Allow inflammation to develop for 24 hours. Verify significant reduction in paw withdrawal threshold (PWT).

  • Treatment Groups:

    • Vehicle Control: 0.5% Methylcellulose.

    • Positive Control: Naproxen (30 mg/kg) or Morphine (3 mg/kg).

    • Test Group: TCP-amine derivative (e.g., 10, 30, 100 mg/kg PO).

  • Measurement: Assess PWT at 1, 3, and 6 hours post-administration.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE) using the formula:

    
    
    
Protocol B: Selectivity Screening (In Vitro)

Before in vivo testing, confirm selectivity to ensure safety.

  • Assay: FLIPR Calcium Assay in HEK293 cells stably expressing Cav2.2.

  • Counter-Screen: Test against Cav1.2 (L-type) to rule out cardiovascular toxicity (hypotension/bradycardia). A selectivity ratio >100-fold is required for a viable lead.

Synthesis & Structural Considerations

For medicinal chemists utilizing the this compound scaffold:

  • Core Utility: The amine at position 3 is the primary vector for diversification (e.g., amide coupling, reductive amination).

  • Optimization: Winters et al. (2014) demonstrated that substituting the amine with sulfonamides or phenoxyanilines significantly improves potency against Cav2.2.

  • Tautomerism: Be aware of the tautomeric equilibrium between the 1H- and 2H-pyrazole forms, which can influence binding modes in docking simulations.

References

  • Winters, M. P., et al. (2014).[4][5][6][7] "Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Subasinghe, N. L., et al. (2014).[4][5][6][7] "Discovery and SAR of novel tetrahydropyrrolo[3,4-c]pyrazoles as inhibitors of the N-type calcium channel." Bioorganic & Medicinal Chemistry Letters. Link

  • Snutch, T. P. (2005). "Targeting chronic and neuropathic pain: the N-type calcium channel pharmacopoeia." NeuroRx. Link

  • BenchChem. "this compound Chemical Profile." BenchChem Database. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine

[1][2]

Executive Summary & Compound Intelligence

Goal: Zero-exposure handling. This guide defines the safety architecture for handling 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine . As a fused pyrazole-amine scaffold, this compound presents specific risks associated with heteroaromatic amines, including potential sensitization and severe mucosal irritation.[1]

Compound Profile:

  • Chemical Structure: A cyclopentane ring fused to a pyrazole ring, substituted with a primary amine.

  • Physical State: Typically a solid (crystalline powder).

  • Primary Hazards (GHS):

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4][6][7]

    • H335: May cause respiratory irritation.[2][5][7][8]

    • Note: Treat as a potential Skin Sensitizer (Category 1) due to the aniline-like/aminopyrazole structural motif, even if not explicitly stated on every SDS.[1]

Risk Assessment & Hazard Logic

The "Why" Behind the Protocol

Handling this compound is not merely about avoiding burns; it is about preventing long-term immunological sensitization and ensuring data integrity by preventing cross-contamination.[1]

Hazard DomainMechanism of ActionOperational Risk
Dermal Lipophilic amine penetration.[1] Pyrazoles can act as haptens, binding to skin proteins to trigger immune responses.Contact dermatitis; Potential systemic absorption.
Ocular Basic (pH > 7) solid particles dissolve in tear film, creating a localized caustic environment.Corneal opacity; Chemical conjunctivitis.
Inhalation Fine dust generation during weighing.Bronchospasm; Mucosal inflammation.

PPE Matrix: The Defense System

The "What" to Wear

Do not rely on generic "lab safety" rules. Use this targeted protection matrix.

A. Hand Protection (Gloves)[3][4][7][9]
  • Standard Protocol (Dry Solid): Single-layer Nitrile (minimum thickness 0.11 mm).[1]

    • Logic: Nitrile provides excellent resistance to solid particulates.

  • High-Risk Protocol (Solutions/Synthesis): Double-gloving is mandatory when the compound is dissolved in organic solvents (e.g., DMSO, DCM, Methanol).[1]

    • Inner Glove: Nitrile (0.11 mm).

    • Outer Glove: Nitrile (0.11 mm) or Laminate (Silver Shield) if handling concentrated stock solutions.

    • Causality: Organic solvents act as "vehicles," carrying the dissolved amine through the glove material much faster than the neat solid.

B. Respiratory & Eye Protection[2][3][5][6][7][8][9][10]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.

  • PPE:

    • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to the risk of airborne dust settling behind the lens.[1]

    • Lungs: If weighing outside a hood (strongly discouraged), use a P100/N95 particulate respirator .

C. Body Protection[1][6][10][11]
  • Standard: Flame-resistant lab coat (buttoned to the neck).[1]

  • Hygiene: Wrist coverage is critical. Ensure glove cuffs overlap the lab coat sleeves.

Operational Workflow & Visualization

Decision Logic: PPE Selection

PPE_SelectionStartStart: Handling TaskStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighingLiquidSolution / LiquidState->LiquidDissolving/ReactingPPE_SolidPPE: Nitrile Gloves (Single)+ Splash Goggles+ Fume HoodSolid->PPE_SolidPPE_LiquidPPE: Double Nitrile Gloves(Change every 30 mins)+ Splash GogglesLiquid->PPE_Liquid

Figure 1: PPE Decision Tree based on physical state.[1]

Step-by-Step Protocol
Phase 1: Weighing (The Critical Zone)[1]
  • Static Control: Use an anti-static gun on the weighing boat and spatula. Pyrazoles are often fluffy solids that carry static charge, leading to "jumping" powder.

  • Draft Shield: Use the analytical balance draft shield. Do not weigh in the open laboratory.

  • Technique: Use the "tap-and-settle" method. Avoid dumping large scoops which create aerosol clouds.

Phase 2: Solubilization[1]
  • Solvent Choice: Dissolve in DMSO or Methanol inside the fume hood.

  • Vessel: Cap the vial immediately after addition.

  • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with Ethanol before removing it from the hood.

Phase 3: Disposal[1]
  • Solid Waste: Dispose of contaminated weighing boats and gloves in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste: Segregate into Organic Waste (Halogen-free) unless halogenated solvents (DCM) were used.[1]

  • Wash: Wash hands with soap and water immediately after doffing gloves. Do not use ethanol on skin , as it increases the permeability of remaining traces.

Emergency Response Plan

ScenarioImmediate ActionSecondary Action
Skin Contact Flush: Rinse with lukewarm water for 15 mins.[1] Soap is essential to remove lipophilic amines.Monitor: Watch for redness/blistering over 24 hours.
Eye Contact Irrigate: Use eyewash station for 15 mins. Hold eyelids open.Seek Medical Aid: Alkaline/Amine burns require professional assessment.
Spill (Solid) Dampen: Cover with wet paper towels to prevent dust. Scoop into waste.Clean: Wipe area with 10% dilute acetic acid (vinegar) to neutralize, then water.

Scientific Workflow Diagram

WorkflowSetup1. Setup: Fume Hood OnCheck Sash HeightPPE2. Don PPE:Goggles + Lab Coat + NitrileSetup->PPEWeigh3. Weighing:Anti-static gun -> Transfer(Avoid Aerosol)PPE->WeighDissolve4. Solubilization:Add Solvent -> Cap ImmediatelyWeigh->DissolveCleanup5. Decon:Wipe Vials -> Dispose WasteDissolve->Cleanup

Figure 2: Operational sequence for safe handling.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole.[1] Retrieved from [Link][1]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.